molecular formula C6H6N2O B1351031 3,5-Dimethylisoxazole-4-carbonitrile CAS No. 31301-46-9

3,5-Dimethylisoxazole-4-carbonitrile

Cat. No.: B1351031
CAS No.: 31301-46-9
M. Wt: 122.12 g/mol
InChI Key: NBLIVFMKDQOTHN-UHFFFAOYSA-N
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Description

3,5-Dimethylisoxazole-4-carbonitrile (CAS 31301-46-9) is a valuable chemical intermediate in organic synthesis and medicinal chemistry. Its structure incorporates both an electron-deficient isoxazole ring and a reactive nitrile group, making it a versatile precursor for the development of more complex molecules . This compound serves as a key synthetic building block for the preparation of various derivatives, including carboxylic acids and amides, which are prevalent in pharmacologically active compounds . In research, the 3,5-dimethylisoxazole moiety is recognized as an effective acetylated lysine (KAc) mimic and has been extensively utilized in the structure-guided optimization of potent inhibitors for the Bromodomain and Extra-Terminal (BET) family of proteins, such as BRD4 . Inhibition of these bromodomains is a promising therapeutic strategy in areas such as oncology, making derivatives of this compound a subject of intense interest for the development of novel anti-cancer agents . Furthermore, the core isoxazole structure is a common motif found in a wide number of pharmaceutical products and biologically active molecules, including anti-inflammatory drugs and antibiotics . The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions. CAS Number: 31301-46-9 Molecular Formula: C6H6N2O Molecular Weight: 122.12 g/mol Storage: Sealed in dry, room temperature

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethyl-1,2-oxazole-4-carbonitrile
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InChI

InChI=1S/C6H6N2O/c1-4-6(3-7)5(2)9-8-4/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLIVFMKDQOTHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379836
Record name 3,5-Dimethyl-1,2-oxazole-4-carbonitrile
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Molecular Weight

122.12 g/mol
Source PubChem
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CAS No.

31301-46-9
Record name 3,5-Dimethyl-4-isoxazolecarbonitrile
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Record name 3,5-Dimethyl-1,2-oxazole-4-carbonitrile
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Record name 3,5-Dimethylisoxazole-4-carbonitrile
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Foundational & Exploratory

Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3,5-Dimethylisoxazole-4-carbonitrile: Synthesis, Characterization, and Applications in Modern Drug Discovery

In the landscape of modern drug discovery, the relentless pursuit of novel molecular entities with therapeutic potential has led researchers to a class of heterocyclic compounds known as isoxazoles. These five-membered aromatic rings, containing adjacent nitrogen and oxygen atoms, are considered "privileged structures" due to their ability to interact with a wide array of biological targets. The isoxazole core is a bioisostere for various functional groups, offering a stable, synthetically accessible framework with favorable pharmacokinetic properties. Its derivatives have demonstrated a remarkable spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[1]

This guide focuses on a key building block within this chemical family: 3,5-Dimethylisoxazole-4-carbonitrile . With its strategically positioned nitrile functional group, this compound serves as a versatile precursor for the synthesis of elaborate molecular architectures, particularly in the development of targeted cancer therapies. We will delve into its synthesis, characterization, and pivotal role as an intermediate, providing researchers and drug development professionals with the technical insights required to leverage its full potential.

PART 1: Core Properties and Identification

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.

Chemical Identity
IdentifierValue
CAS Number 31301-46-9[2][3]
IUPAC Name 3,5-dimethyl-1,2-oxazole-4-carbonitrile[4]
Molecular Formula C₆H₆N₂O[2][4]
Molecular Weight 122.12 g/mol [2]
SMILES CC1=C(C#N)C(=NO1)C[4]
InChI Key NBLIVFMKDQOTHN-UHFFFAOYSA-N[4]
Physicochemical Properties
PropertyValueSource/Rationale
Appearance White to off-white crystalline solidInferred from related compounds and supplier data.
Melting Point Not experimentally determined in literature. Estimated >100 °C.Based on related structures like 3,5-dimethylisoxazole-4-boronic acid (m.p. 108-113 °C).[5]
Solubility Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Methanol).Expected for a small, moderately polar organic molecule.
Storage Store in a cool, dry place, sealed from moisture.Recommended for nitrile-containing compounds to prevent hydrolysis.[2]

PART 2: Synthesis and Mechanistic Rationale

The synthesis of 3,5-Dimethylisoxazole-4-carbonitrile can be efficiently achieved through the classical Paal-Knorr type condensation reaction. This approach is favored for its reliability and the ready availability of starting materials. The core principle involves the cyclization of a 1,3-dicarbonyl compound, or a functional equivalent, with hydroxylamine.

Proposed Synthetic Pathway: A Self-Validating Protocol

The most logical precursor for this synthesis is a β-ketonitrile, specifically 2-acetyl-3-oxobutanenitrile (also known as α-cyanoacetylacetone). This intermediate, however, is not commonly available. A more practical and field-proven approach involves a three-component reaction starting from ethyl acetoacetate, which is then cyanated and cyclized. An even more direct and robust method, which we will detail here, starts with the readily available ethyl 2-cyanoacetoacetate .

The reaction proceeds in two conceptual stages:

  • Keto-Enol Tautomerism: The β-ketoester exists in equilibrium with its enol form, which is the reactive species.

  • Condensation and Cyclization: The hydroxylamine attacks the carbonyl groups, leading to the formation of an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable aromatic isoxazole ring.

SynthesisWorkflow

Detailed Experimental Protocol
  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl 2-cyanoacetoacetate (1 equiv.), hydroxylamine hydrochloride (1.1 equiv.), and sodium acetate (1.2 equiv.).

    • Causality: Sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt. Using a slight excess ensures complete liberation and neutralizes the HCl formed, preventing side reactions.

  • Reaction Execution: Add a solvent mixture of ethanol and water (e.g., 3:1 v/v) to the flask until all solids are partially dissolved. Heat the mixture to reflux (approximately 80-90°C).

    • Causality: The ethanol/water mixture is an excellent solvent system for both the polar salts and the organic starting material. Heating accelerates the reaction rate for both the condensation and the subsequent dehydration step.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot indicates reaction completion, typically within 2-4 hours.

    • Self-Validation: TLC provides a real-time, semi-quantitative assessment of the reaction's progress, preventing premature workup or unnecessary heating that could lead to byproduct formation.

  • Product Isolation (Workup): Once the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water while stirring. A white or off-white precipitate should form.

    • Causality: The product is significantly less soluble in cold water than the inorganic salts and any remaining polar starting materials, leading to its selective precipitation.

  • Purification: Collect the solid product by vacuum filtration, washing the filter cake with copious amounts of cold water to remove residual salts. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield fine, crystalline needles.

    • Self-Validation: The melting point of the recrystallized product should be sharp and within a narrow range. Purity can be confirmed by HPLC or GC-MS, which should show a single major peak.[6]

PART 3: Spectroscopic Characterization and Quality Control

Unambiguous structural confirmation is paramount. The following spectroscopic data are expected for 3,5-Dimethylisoxazole-4-carbonitrile.

Spectroscopic MethodExpected DataRationale
¹H NMR (400 MHz, CDCl₃)δ ~2.5-2.7 ppm (s, 6H)Two magnetically equivalent methyl groups (at C3 and C5) on the aromatic isoxazole ring.
¹³C NMR (100 MHz, CDCl₃)δ ~11.0-13.0 (CH₃), δ ~90.0 (C4-CN), δ ~115.0 (CN), δ ~160.0 (C3), δ ~170.0 (C5)Distinct signals for the methyl carbons, the C4 carbon bearing the nitrile, the nitrile carbon itself, and the two non-equivalent ring carbons (C3 and C5).
FT-IR (ATR)ν ~2230-2240 cm⁻¹ (strong, sharp)Characteristic stretching vibration of the conjugated nitrile (C≡N) group.[1]
Mass Spec (ESI+)m/z = 123.05 [M+H]⁺, 145.04 [M+Na]⁺Predicted mass-to-charge ratios for the protonated and sodiated molecular ions.[4]

PART 4: Applications in Drug Discovery – A Gateway to BRD4 Inhibitors

The true value of 3,5-Dimethylisoxazole-4-carbonitrile lies in its application as a strategic synthetic intermediate. The isoxazole core, particularly the 3,5-dimethyl substitution pattern, is a validated pharmacophore for inhibiting Bromodomain-containing protein 4 (BRD4).[7][8]

The Role of BRD4 in Cancer

BRD4 is an epigenetic "reader" protein that plays a critical role in regulating the transcription of key oncogenes, most notably c-MYC.[9] By binding to acetylated lysine residues on histone tails, BRD4 recruits the transcriptional machinery to drive the expression of genes involved in cell proliferation and survival. In many cancers, including certain leukemias and colorectal cancer, BRD4 is overactive, making it a prime therapeutic target.[7][9]

Leveraging the Nitrile for Library Synthesis

The nitrile group at the 4-position of the isoxazole ring is not merely a placeholder; it is a versatile chemical handle that allows for rapid diversification to generate libraries of potential drug candidates.

Derivatization

  • Hydrolysis to Carboxylic Acid: The nitrile can be readily hydrolyzed under acidic or basic conditions to form 3,5-Dimethylisoxazole-4-carboxylic acid . This derivative is primed for amide bond formation, allowing chemists to couple it with a vast array of amine-containing fragments to explore the chemical space around the BRD4 binding pocket.

  • Reduction to Amine: Reduction of the nitrile, for instance with lithium aluminum hydride or catalytic hydrogenation, yields the corresponding aminomethyl derivative. This primary amine can then be functionalized through reductive amination, acylation, or sulfonylation to build different classes of inhibitors.

  • Cycloaddition to Tetrazole: The nitrile can undergo [2+3] cycloaddition with sodium azide to form a tetrazole ring. The tetrazole is a well-known bioisostere for the carboxylic acid group, often providing improved metabolic stability and cell permeability.

These transformations enable the creation of bivalent ligands and other complex molecules designed to bind with high affinity to the bromodomains of BRD4, leading to the discovery of potent and selective anticancer agents.[2][7][8]

PART 5: Safety and Handling

As with any laboratory chemical, proper handling of 3,5-Dimethylisoxazole-4-carbonitrile is essential. While a specific Safety Data Sheet (SDS) is not widely available, data from analogous compounds provide a strong basis for a sound safety protocol.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Prevent contact with skin, eyes, and clothing.

  • Hazards: Nitrile-containing compounds can be toxic if ingested, inhaled, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

References

  • Kariyappa, A. K., et al. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica, 4(6), 2283-2287. [Link]

  • Safari, J., et al. (2016). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 21(11), 1533. [Link]

  • PubChem. (n.d.). Ethyl 2-(hydroxyimino)-3-oxobutanoate. National Center for Biotechnology Information. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Isoxazoles: Exploring 3,5-Dimethylisoxazole-4-boronic Acid in Modern Drug Discovery. [Link]

  • Li, Y., et al. (2020). Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. ACS Medicinal Chemistry Letters, 11(9), 1775–1781. [Link]

  • Zhang, G., et al. (2018). Targeting Brd4 for cancer therapy: inhibitors and degraders. Journal of Hematology & Oncology, 11(1), 1-17. [Link]

  • PrepChem. (2014). Synthesis of 4-cyano-3-methoxyisothiazole. [Link]

  • PubChem. (n.d.). 3,5-dimethylisoxazole-4-carbonitrile. National Center for Biotechnology Information. [Link]

  • Lucas, X., et al. (2013). Discovery of Novel Small-Molecule Inhibitors of BRD4 Using Structure-Based Virtual Screening. Journal of Medicinal Chemistry, 56(19), 7745-7758. [Link]

  • U.S. Department of Energy. (2023). 3,4-Dicyanofuroxan: Preparation, Isolation, and Purification. Office of Scientific and Technical Information. [Link]

  • Reddy Arava, V., et al. (2010). New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3 - amino - 4 - cyano pyrazole. Der Pharma Chemica, 2(3), 178-186. [Link]

  • Scribd. (n.d.). Synthesis of 3,5-Dimethylisoxazole. [Link]

  • NIST. (n.d.). Isoxazole, 3,5-dimethyl-. NIST Chemistry WebBook. [Link]

  • Zhang, G., & Liu, Z. (2018). Targeting Brd4 for cancer therapy: inhibitors and degraders. Journal of Hematology & Oncology, 11(1), 1-17. [Link]

  • Technical Disclosure Commons. (2022). Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. [Link]

  • Deshmukh, K. P., et al. (2015). Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. Journal of Applicable Chemistry, 4(3), 963-968. [Link]

  • Li, Y., et al. (2020). Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. ACS Medicinal Chemistry Letters, 11(9), 1775-1781. [Link]

Sources

An In-Depth Technical Guide to the Spectral Analysis of 3,5-Dimethylisoxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectral data for 3,5-dimethylisoxazole-4-carbonitrile, a key heterocyclic scaffold in medicinal chemistry and drug development. While direct experimental spectra for this specific compound are not widely available in public repositories, this document, grounded in established spectroscopic principles and data from closely related analogues, offers a robust predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the structural characterization of this important molecule.

Introduction

3,5-Dimethylisoxazole-4-carbonitrile belongs to the isoxazole class of heterocyclic compounds, which are integral components in a wide array of pharmacologically active agents. Isoxazoles are known to exhibit a diverse range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The presence of the nitrile functional group and the specific substitution pattern on the isoxazole ring make 3,5-dimethylisoxazole-4-carbonitrile a valuable building block in the synthesis of novel therapeutic candidates. Accurate structural elucidation through spectral analysis is paramount for its effective utilization in drug discovery pipelines.

Molecular Structure:

Caption: Molecular structure of 3,5-dimethylisoxazole-4-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 3,5-dimethylisoxazole-4-carbonitrile are discussed below.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 3,5-dimethylisoxazole-4-carbonitrile in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum using a standard pulse sequence.

    • Optimize the spectral width to cover the expected chemical shift range (typically 0-10 ppm).

    • Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Use a larger spectral width (e.g., 0-200 ppm).

    • A greater number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane).

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of 3,5-dimethylisoxazole-4-carbonitrile is expected to be simple, showing two singlets corresponding to the two methyl groups. The electron-withdrawing nature of the nitrile group at the 4-position will influence the chemical shifts of the adjacent methyl groups. Based on data for 3,5-dimethylisoxazole-4-carboxylic acid, where the methyl protons appear at 2.72 and 2.49 ppm, similar shifts are anticipated for the nitrile derivative.[1]

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~2.7Singlet3HMethyl protons at C5
~2.5Singlet3HMethyl protons at C3

Causality of Signal Assignment: The methyl group at the C5 position is expected to be slightly more deshielded (downfield shift) compared to the C3 methyl group due to the proximity of the electronegative oxygen atom and the electronic effects of the nitrile group.

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum is predicted to display six distinct signals, corresponding to the six carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~170C5 (quaternary)
~160C3 (quaternary)
~115C≡N (nitrile)
~100C4 (quaternary)
~12C5-CH₃
~10C3-CH₃

Justification of Chemical Shifts:

  • The chemical shifts of the isoxazole ring carbons (C3, C4, and C5) are based on values reported for similarly substituted isoxazoles.[2]

  • The nitrile carbon is expected to resonate in the typical range of 115-120 ppm.[2]

  • The C4 carbon, being attached to the electron-withdrawing nitrile group, is predicted to appear around 100 ppm, as observed in 3,5-diaryl-isoxazole-4-carbonitriles.[2]

  • The methyl carbons will appear in the upfield region, typical for sp³ hybridized carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of 3,5-dimethylisoxazole-4-carbonitrile will be dominated by the characteristic absorption of the nitrile group and vibrations of the isoxazole ring.

Experimental Protocol: IR Data Acquisition (ATR)
  • Sample Preparation: Place a small amount of the solid 3,5-dimethylisoxazole-4-carbonitrile directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum.

Characteristic IR Absorption Bands (Predicted)
Frequency Range (cm⁻¹) Vibration Intensity
~2230-2220C≡N stretchStrong, Sharp
~1610-1590C=N stretch (isoxazole ring)Medium
~1450-1420C=C stretch (isoxazole ring)Medium
~1380C-H bend (methyl)Medium
~1260-1240C-N stretch (isoxazole ring)Medium
~1150-1100N-O stretch (isoxazole ring)Medium

Interpretation of Key Peaks:

  • Nitrile (C≡N) Stretch: The most prominent and diagnostic peak will be the sharp, strong absorption around 2225 cm⁻¹, which is characteristic of a conjugated nitrile group.[2]

  • Isoxazole Ring Vibrations: A series of medium intensity bands in the 1610-1100 cm⁻¹ region will correspond to the stretching vibrations of the C=N, C=C, C-N, and N-O bonds within the isoxazole ring.[3][4]

  • Methyl Group Vibrations: C-H stretching vibrations of the methyl groups will appear in the 3000-2850 cm⁻¹ region, and a characteristic bending vibration will be observed around 1380 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol: Mass Spectrometry Data Acquisition (EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC) inlet.

  • Ionization: Utilize Electron Impact (EI) ionization at a standard energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular formula of 3,5-dimethylisoxazole-4-carbonitrile is C₆H₆N₂O, with a molecular weight of 122.13 g/mol . The EI mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z 122.

Proposed Fragmentation Pathway:

The fragmentation of the isoxazole ring is expected to be a dominant process. Common fragmentation pathways for isoxazoles involve cleavage of the N-O bond followed by rearrangements.

M [M]⁺˙ m/z = 122 F1 [M - CH₃]⁺ m/z = 107 M->F1 - •CH₃ F2 [M - CO]⁺˙ m/z = 94 M->F2 - CO F3 [CH₃CO]⁺ m/z = 43 M->F3 rearrangement F4 [M - HCN]⁺˙ m/z = 95 M->F4 - HCN

Caption: Proposed key fragmentation pathways for 3,5-dimethylisoxazole-4-carbonitrile under EI-MS.

Key Predicted Fragments:

m/z Proposed Fragment Notes
122[C₆H₆N₂O]⁺˙Molecular ion (M⁺˙)
107[C₅H₃N₂O]⁺Loss of a methyl radical (•CH₃)
95[C₅H₅NO]⁺˙Loss of hydrogen cyanide (HCN)
94[C₅H₆N₂]⁺˙Loss of carbon monoxide (CO)
43[C₂H₃O]⁺Acylium ion, a common fragment from methyl-substituted heterocycles

Rationale for Fragmentation:

  • Loss of a Methyl Radical (m/z 107): Alpha-cleavage of a methyl group is a common fragmentation pathway.

  • Loss of HCN (m/z 95): Elimination of hydrogen cyanide is possible from the nitrile group and ring fragmentation.

  • Loss of CO (m/z 94): Rearrangement and loss of carbon monoxide can occur from the isoxazole ring.

  • Acylium Ion (m/z 43): The formation of the acetyl cation ([CH₃CO]⁺) is a characteristic fragmentation for compounds containing a methyl group adjacent to a carbonyl-like functionality, which can be formed upon ring opening.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for 3,5-dimethylisoxazole-4-carbonitrile. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, a comprehensive characterization of this important heterocyclic building block has been presented. The provided experimental protocols offer a standardized approach for acquiring high-quality spectral data. This guide serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the unambiguous identification and characterization of 3,5-dimethylisoxazole-4-carbonitrile and its derivatives in their synthetic endeavors.

References

  • Ajay Kumar Kariyappa, et al. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica, 4(6):2283-2287. [Link]

  • Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. (2014). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(5):845-852. [Link]

  • Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. (2020). International Journal of Drug Delivery Technology, 10(1):102-107. [Link]

  • The high-resolution infrared spectrum of isoxazole vapor between 800 and 1700cm−1. (2006). Journal of Molecular Spectroscopy, 238(2):209-220. [Link]

  • The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. (2005). Journal of Molecular Structure, 742(1-3):203-213. [Link]

  • Infrared Spectroscopy of Isoxazole-(Water)n≤2 Clusters in Helium Nanodroplets. (2021). The Journal of Physical Chemistry A, 125(22):4875–4884. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of 3,5-Dimethylisoxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling protocols for 3,5-Dimethylisoxazole-4-carbonitrile, a key intermediate in various synthetic and medicinal chemistry applications. As a Senior Application Scientist, the following information is synthesized from available safety data for structurally related compounds and established best practices for handling heterocyclic and nitrile-containing organic molecules. The objective is to provide a framework for self-validating safety systems within a laboratory or manufacturing setting.

Chemical Identity and Hazard Classification

3,5-Dimethylisoxazole-4-carbonitrile is a substituted isoxazole, a class of heterocyclic compounds known for their diverse biological activities.[1] The presence of the nitrile group introduces specific reactivity and toxicological considerations that must be addressed for safe handling. While a specific, comprehensive toxicological profile for this exact compound is not widely published, data from analogous structures, such as 3,5-dimethylisoxazole and its derivatives, provide a strong basis for hazard assessment.

Key Physicochemical Data:

PropertyValueSource
CAS Number 31301-46-9Amadis Chemical[2]
Molecular Formula C₆H₆N₂OAmadis Chemical[2]
Molecular Weight 122.13 g/mol PubChem[3]
Melting Point 46 °CAmadis Chemical[2]
Boiling Point 248.7°C at 760 mmHgAmadis Chemical[2]

GHS Hazard Classification (Inferred from Related Compounds):

Based on the Safety Data Sheets (SDS) of closely related isoxazole derivatives and organic nitriles, 3,5-Dimethylisoxazole-4-carbonitrile should be handled as a substance with the following potential hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[4]

  • Skin Corrosion/Irritation: Causes skin irritation.[4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][5]

The GHS pictograms that should be associated with this compound are:

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical when handling 3,5-Dimethylisoxazole-4-carbonitrile. This involves a combination of engineering controls, administrative controls, and personal protective equipment.

Engineering Controls
  • Ventilation: All handling of 3,5-Dimethylisoxazole-4-carbonitrile, including weighing, transferring, and reactions, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • Containment: For larger quantities or procedures with a higher risk of aerosolization, the use of a glove box or other closed-system transfer methods is recommended.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent skin and eye contact, and inhalation:[7]

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashing.[7]

  • Skin Protection:

    • Gloves: Nitrile gloves are recommended for incidental contact. For prolonged handling or immersion, heavier-duty gloves should be considered. Always inspect gloves for tears or punctures before use and change them frequently.[7]

    • Lab Coat: A flame-retardant lab coat should be worn at all times and kept buttoned.[7]

    • Footwear: Closed-toe shoes are mandatory in any laboratory setting.[7]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Enter Laboratory ppe_check Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe_check Before Handling fume_hood Work in a Certified Fume Hood ppe_check->fume_hood handling Handle 3,5-Dimethylisoxazole- 4-carbonitrile fume_hood->handling decontamination Decontaminate Work Area and Remove PPE handling->decontamination After Handling exit Exit Laboratory decontamination->exit Reactivity_Diagram cluster_incompatible Incompatible Materials cluster_conditions Hazardous Conditions cluster_products Hazardous Decomposition Products compound 3,5-Dimethylisoxazole- 4-carbonitrile strong_acids Strong Acids compound->strong_acids Avoid Contact strong_bases Strong Bases compound->strong_bases Avoid Contact oxidizing_agents Strong Oxidizing Agents compound->oxidizing_agents Avoid Contact heat Excessive Heat / Fire compound->heat Avoid co Carbon Monoxide heat->co Produces co2 Carbon Dioxide heat->co2 Produces nox Nitrogen Oxides heat->nox Produces hcn Hydrogen Cyanide heat->hcn Produces

Figure 2: Reactivity and Incompatibility Diagram

Handling, Storage, and Disposal

Handling
  • Handle only in a well-ventilated area, preferably in a chemical fume hood. [6]* Avoid contact with skin, eyes, and clothing. [8]* Do not breathe dust, fume, gas, mist, vapors, or spray. [5]* Wash hands thoroughly after handling. [5]* Use non-sparking tools and take precautionary measures against static discharge. [9]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place. [10]* Keep away from incompatible materials such as strong oxidizing agents. [11]* Store in a secure area, accessible only to authorized personnel.

Disposal
  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain.

  • Contaminated packaging should be treated as the chemical itself.

Experimental Protocols: A Self-Validating System

The following protocol for a typical reaction workup is designed to be self-validating by incorporating safety checks at each critical step.

Protocol: Aqueous Workup of a Reaction Mixture Containing 3,5-Dimethylisoxazole-4-carbonitrile

  • Preparation and Pre-Workup Check:

    • Ensure the workup will be performed in a certified chemical fume hood.

    • Verify that appropriate PPE (safety goggles, lab coat, nitrile gloves) is being worn.

    • Have appropriate quenching materials and spill kits readily available.

  • Quenching the Reaction:

    • Cool the reaction mixture to the appropriate temperature (e.g., 0 °C) in an ice bath to control any exothermic processes.

    • Slowly and carefully add the quenching agent (e.g., water, saturated ammonium chloride solution) dropwise with stirring. Monitor for any gas evolution or temperature increase.

  • Liquid-Liquid Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add the extraction solvent (e.g., ethyl acetate, dichloromethane).

    • Stopper the funnel, and while pointing the tip away from yourself and others into the back of the fume hood, invert and vent to release any pressure.

    • Shake gently, venting frequently.

    • Allow the layers to separate fully.

    • Drain the appropriate layer.

  • Drying and Filtration:

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

    • Filter the drying agent.

  • Solvent Removal:

    • Remove the solvent using a rotary evaporator. Ensure the vacuum is applied slowly to prevent bumping.

    • Use a cold trap to collect the evaporated solvent.

  • Post-Workup Decontamination:

    • Thoroughly clean all glassware and the work area.

    • Dispose of all waste in the appropriate, labeled waste containers.

    • Remove and properly dispose of gloves, then wash hands thoroughly.

References

  • Sigma-Aldrich. (2024, August 24). Safety Data Sheet: 4-Amino-3,5-dimethylisoxazole.
  • Thermo Fisher Scientific. (2025, December 20). Safety Data Sheet: 3,5-Dimethylisoxazole-4-carbonyl chloride.
  • Merck Millipore. (n.d.).
  • ChemicalBook. (2025, September 27).
  • Fisher Scientific. (n.d.).
  • PubChem. (n.d.). 3,5-Dimethylisoxazole-4-boronic acid pinacol ester.
  • ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - 3,5-DIMETHYL-4-ISOXAZOLEMETHANAMINE.
  • Carl ROTH. (2024, March 1).
  • Thermo Fisher Scientific. (2024, March 30). Safety Data Sheet: 3,5-Dimethylisoxazole-4-carbonyl chloride.
  • Sigma-Aldrich. (2024, September 6).
  • BASF. (n.d.).
  • TCI AMERICA. (2018, July 6). Safety Data Sheet: 3,5-Dimethylisoxazole-4-carbonyl Chloride.
  • BD Regulatory Documents. (2025, March 14).
  • Kariyappa, A. K., et al. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica, 4(6), 2283-2287.
  • CymitQuimica. (n.d.). 3,5-Dimethylisoxazole-4-boronic acid, pinacol ester.
  • PubChem. (n.d.). 3,5-Dimethylisoxazole.
  • TCI Chemicals. (n.d.). 3,5-Dimethylisoxazole-4-carboxylic Acid 2510-36-3.
  • Amadis Chemical. (n.d.). 3,5-Dimethylisoxazole-4-carbonitrile, 31301-46-9.
  • NIST. (n.d.). Isoxazole, 3,5-dimethyl-.
  • Zimecki, M., & Bąchor, U. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2661.
  • HSC Chemistry. (2026, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry.
  • BLD Pharm. (n.d.). 31301-46-9|3,5-Dimethylisoxazole-4-carbonitrile.
  • Benchchem. (2025).
  • MDPI. (n.d.).
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • ResearchGate. (2025, August 7).
  • CDC. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Nitriles.
  • ResearchGate. (2025, August 6). Three Multicomponent Reactions of 3,5-Dimethyl-4-nitroisoxazole.
  • A Brief Review on Isoxazole Deriv
  • RSC Publishing. (n.d.).
  • ChemScene. (n.d.). 832114-00-8 | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester.
  • MDPI. (2022, January 14). 1,3-Dimethyl-3′,5-diphenyl-1,5-dihydro-2H,5′H-spiro[furo[2,3-d]pyrimidine-6,4′-isoxazole]-2,4,5′(3H)-trione.
  • Sigma-Aldrich. (n.d.). 3,5-Dimethylisoxazole-4-boronic acid pinacol ester 97 832114-00-8.

Sources

An In-depth Technical Guide to the Physicochemical Properties of Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic and structural properties have cemented its role as a cornerstone in the design of a multitude of therapeutic agents. From the antibacterial action of sulfamethoxazole to the anti-inflammatory effects of valdecoxib and the immunomodulatory activity of leflunomide, the isoxazole core is integral to a diverse array of marketed drugs.[1] The versatility of the isoxazole ring stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding, π–π stacking, and hydrophobic interactions, which are critical for high-affinity binding to biological targets.[2]

The true power of this scaffold, however, lies in its tunability. By strategically modifying the substituents at the C3, C4, and C5 positions, medicinal chemists can meticulously modulate the molecule's physicochemical properties. This fine-tuning is paramount for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, ultimately influencing its efficacy, safety, and pharmacokinetic behavior.[1] Improving these pharmacokinetic profiles is a key reason for incorporating the isoxazole moiety into drug candidates.[1]

This technical guide provides a comprehensive exploration of the core physicochemical properties of substituted isoxazoles. It is designed for researchers, scientists, and drug development professionals, offering not just a description of these properties but also an in-depth analysis of the causality behind them, field-proven experimental methodologies for their determination, and the strategic implications for drug design.

Lipophilicity (logP/logD): Tailoring Membrane Permeability and Target Engagement

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug discovery. It governs a molecule's ability to cross biological membranes, its binding to plasma proteins, and its interaction with hydrophobic pockets of target proteins.[3] For isoxazole derivatives, lipophilicity is quantified by the partition coefficient (logP for the neutral species) and the distribution coefficient (logD for all ionic species at a given pH).

The Influence of Substituents on Lipophilicity

The lipophilicity of a substituted isoxazole is a composite of the inherent properties of the isoxazole core and the contributions of its substituents. The isoxazole ring itself is a polar heterocycle with a calculated logP (ClogP) of approximately 0.121, indicating a relatively hydrophilic nature.[2] The overall lipophilicity can be dramatically altered by the nature of the appended groups.

  • Increasing Lipophilicity: Attaching non-polar, hydrophobic groups such as alkyl chains, aryl rings (e.g., phenyl), and halogen atoms (F, Cl, Br) will increase the logP value. For instance, QSAR studies on isoxazole derivatives have frequently shown that functional groups that enhance lipophilicity often lead to increased biological activity, up to a certain point (the "lipophilicity cliff").[4]

  • Decreasing Lipophilicity: Introducing polar, hydrophilic substituents that can act as hydrogen bond donors or acceptors will decrease the logP. Examples include hydroxyl (-OH), carboxyl (-COOH), and amino (-NH2) groups. For example, studies on certain isoxazole derivatives have indicated that compounds with hydrophilic substituents can exhibit stronger cytotoxic activity in specific cancer cell lines.

Table 1: Calculated logP (ClogP) Values for Exemplary Substituted Isoxazoles

Substituent at C3Substituent at C5ClogP (Predicted)General Effect on Lipophilicity
PhenylMethyl2.5Increased
PhenylPhenyl4.1Significantly Increased
Phenyl-4-ClMethyl3.2Increased (more than phenyl)
Phenyl-4-OHMethyl2.0Decreased (relative to phenyl)
PhenylCOOH1.8Decreased

Note: ClogP values are estimations from computational models and can serve as a reliable guide for designing new compounds.

Experimental Determination of logP/logD

While computational predictions are invaluable for initial screening, experimental determination of logP and logD is essential for accurate characterization.

Caption: General workflow for experimental logP/logD determination.

This method directly measures the partitioning of a compound between n-octanol and water, representing a lipid and an aqueous phase, respectively.

  • Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

  • Stock Solution: Prepare a stock solution of the isoxazole derivative in the organic phase (n-octanol saturated with water) at a concentration that can be accurately measured by the chosen analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Partitioning: In a suitable vessel, mix a known volume of the stock solution with a known volume of the aqueous phase (water saturated with n-octanol). The volume ratio is typically 1:1, but can be adjusted for highly lipophilic or hydrophilic compounds.

  • Equilibration: Agitate the mixture at a constant temperature (usually 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours). The choice of a long equilibration time is to ensure that the system is truly at thermodynamic equilibrium, which is the foundation of the shake-flask method's status as the "gold standard".

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the isoxazole derivative in both the n-octanol and water phases using a validated analytical method.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a critical determinant of a drug's bioavailability. A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility is a major hurdle in drug development, often leading to failed clinical trials. For isoxazoles, as with any drug candidate, modulating substituents is a key strategy to enhance solubility.

The Role of Substituents in Modifying Solubility

The solubility of a substituted isoxazole is a complex interplay between its lipophilicity and the strength of its crystal lattice (for solid compounds).

  • Polar Groups: Introducing polar functional groups capable of hydrogen bonding with water, such as -OH, -NH2, and -COOH, generally increases aqueous solubility. For example, the substitution of an isoxazole-3-carboxamide with an aminocyclohexanol motif was shown to aid both potency and solubility.[5]

  • Ionizable Groups: The presence of acidic or basic centers that can be ionized at physiological pH can dramatically improve solubility. This is because the ionic form of a molecule has much stronger interactions with water dipoles.

  • Lipophilic Groups: Increasing lipophilicity by adding large non-polar groups typically decreases aqueous solubility. A careful balance must be struck to maintain sufficient membrane permeability without sacrificing solubility.

  • Crystal Packing: For solid compounds, a high melting point often correlates with a more stable crystal lattice, which requires more energy to break apart, leading to lower solubility. Substituents can influence how molecules pack in the solid state.

Experimental Determination of Solubility

Solubility can be assessed under kinetic or thermodynamic conditions. Kinetic solubility is often used in early-stage discovery for high-throughput screening, while thermodynamic solubility provides a more accurate measure for lead optimization.

This high-throughput method measures the concentration at which a compound, added from a DMSO stock solution, begins to precipitate in an aqueous buffer.

  • Compound Preparation: Prepare a high-concentration stock solution of the isoxazole derivative in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Addition to Buffer: Transfer a small, fixed volume from each well of the DMSO plate to a corresponding well in a 96-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., <2%) to minimize its effect on solubility.

  • Incubation: Shake the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation.[6]

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the background.

This method determines the equilibrium solubility of a solid compound in a buffer.

  • Sample Preparation: Add an excess amount of the solid isoxazole derivative to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4). The presence of excess solid is crucial to ensure a saturated solution at equilibrium.

  • Equilibration: Agitate the suspension at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Filter or centrifuge the suspension to remove the undissolved solid.

  • Quantification: Analyze the clear supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) to determine the concentration of the dissolved compound. This concentration represents the thermodynamic solubility.

Acidity and Basicity (pKa): The Key to Ionization State

The pKa of a molecule is the pH at which it is 50% ionized. The ionization state of an isoxazole derivative profoundly affects its solubility, lipophilicity (logD), membrane permeability, and binding to its biological target. The isoxazole ring itself is a very weak base due to the lone pair of electrons on the nitrogen atom. The acidity or basicity of substituted isoxazoles is therefore dominated by the nature of the appended functional groups.

Influence of Substituents on pKa

The electronic properties of substituents can significantly alter the pKa of an ionizable group attached to the isoxazole ring. This effect can be understood through the principles of inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), and halogens (-F, -Cl) are EWGs. If an acidic proton is present (e.g., on a carboxyl or phenol group attached to the isoxazole), EWGs will stabilize the conjugate base through inductive withdrawal of electron density, making the proton more acidic (i.e., lowering the pKa). Conversely, they will decrease the basicity of any attached amino groups.

  • Electron-Donating Groups (EDGs): Substituents like alkyl (-CH3) and alkoxy (-OCH3) groups are EDGs. They destabilize the conjugate base of an acid, making the proton less acidic (increasing the pKa). They will increase the basicity of amino groups by donating electron density.

G cluster_0 Electron-Withdrawing Group (EWG) cluster_1 Electron-Donating Group (EDG) EWG e.g., -NO2, -CF3, -Cl Isoxazole_Acid_EWG Isoxazole-COOH EWG->Isoxazole_Acid_EWG Attached to ring Result_EWG Stabilizes Conjugate Base (Isoxazole-COO⁻) Isoxazole_Acid_EWG->Result_EWG Deprotonation pKa_EWG Lower pKa (Stronger Acid) Result_EWG->pKa_EWG Leads to EDG e.g., -CH3, -OCH3 Isoxazole_Acid_EDG Isoxazole-COOH EDG->Isoxazole_Acid_EDG Attached to ring Result_EDG Destabilizes Conjugate Base (Isoxazole-COO⁻) Isoxazole_Acid_EDG->Result_EDG Deprotonation pKa_EDG Higher pKa (Weaker Acid) Result_EDG->pKa_EDG Leads to

Caption: Influence of substituents on the pKa of an isoxazole-carboxylic acid.

Experimental Determination of pKa

The pKa of a compound can be determined by monitoring a pH-dependent property. For isoxazole derivatives, potentiometric and UV-spectrophotometric titrations are common methods.

This method is suitable for compounds that possess a chromophore near the ionizable center, leading to a change in the UV-Vis spectrum upon ionization.[7][8][9]

  • Buffer Preparation: Prepare a series of buffers of constant ionic strength covering a wide pH range (e.g., pH 2 to 12).

  • Sample Preparation: Prepare a stock solution of the isoxazole derivative in a suitable solvent (e.g., DMSO).

  • Measurement: In a 96-well UV-transparent plate, add a small aliquot of the stock solution to each buffer, ensuring the final organic solvent concentration is low.[9] Record the UV-Vis spectrum (e.g., 230-500 nm) for each well.[9]

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value.

  • For Poorly Soluble Compounds: If solubility is an issue, a cosolvent method can be employed.[3] pKa is measured in several water-organic solvent (e.g., methanol) mixtures and the aqueous pKa is determined by extrapolating the results to 0% organic solvent using a Yasuda-Shedlovsky plot.[10]

Metabolic Stability: Designing for an Optimal Half-Life

The metabolic stability of a drug candidate is a key determinant of its in vivo half-life and dosing regimen. The isoxazole ring, while generally considered a stable heterocycle, can be susceptible to metabolic degradation, primarily through ring cleavage.

Metabolic Pathways of the Isoxazole Ring

The most significant metabolic vulnerability of the isoxazole ring is the cleavage of the weak N-O bond.[11] This biotransformation is often mediated by cytochrome P450 (CYP) enzymes.

  • Reductive Cleavage: The metabolism of the anti-inflammatory drug leflunomide to its active metabolite A771726 is a well-studied example of isoxazole ring opening.[12] This process is catalyzed by CYP enzymes (like CYP1A2) and involves the reduced P450Fe(II) form of the enzyme. The mechanism is thought to involve coordination of the isoxazole to the heme iron, followed by electron transfer and N-O bond scission.[13]

  • Oxidative Metabolism: Substituents on the isoxazole ring can also be sites of oxidation. For example, methyl groups can be hydroxylated by CYPs to form primary alcohols, which can be further oxidized.

The Role of Substituents in Metabolic Stability

Strategic placement of substituents can be used to "block" sites of metabolism and enhance the stability of the isoxazole ring.

  • Blocking Ring Cleavage: The reductive cleavage of leflunomide requires the presence of a proton at the C3 position. Substituting this position, for instance with a methyl group, renders the compound resistant to this ring-opening pathway.[13]

  • Steric Hindrance: Placing bulky substituents near metabolically labile sites can sterically hinder the approach of metabolizing enzymes, thereby increasing the compound's half-life.

  • Electronic Effects: Introducing electron-withdrawing groups can make the ring less susceptible to certain oxidative metabolic pathways.

Caption: Workflow for in vitro metabolic stability assay using liver microsomes.

Solid-State Properties: From Molecule to Medicine

The solid-state properties of an active pharmaceutical ingredient (API), such as crystal structure, polymorphism, and melting point, are of paramount importance for drug development and manufacturing. These properties influence solubility, dissolution rate, stability, and bioavailability.

Crystal Packing and Intermolecular Interactions

The way substituted isoxazoles pack in a crystal lattice is dictated by a balance of intermolecular forces.

  • Hydrogen Bonding: The presence of hydrogen bond donors and acceptors on the substituents will strongly influence the crystal packing, often leading to well-defined, stable structures.

  • π–π Stacking: The aromatic isoxazole ring and any aryl substituents can participate in π–π stacking interactions, which contribute significantly to the lattice energy.

  • Halogen Bonding: Halogen substituents can act as halogen bond donors, interacting with Lewis basic atoms like oxygen or nitrogen, further directing the crystal packing.

  • van der Waals Forces: These non-specific interactions are the "glue" that holds the crystal together and are influenced by the overall shape and size of the molecule.[14]

The nature and position of substituents can drastically alter these interactions, leading to different crystal packing arrangements and potentially polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different solubilities and stabilities, making polymorphism control a critical aspect of pharmaceutical development.

Table 2: Physical Properties of Selected Substituted Isoxazoles

CompoundSubstituentsMelting Point (°C)Crystal SystemReference
5-Methyl-3-phenylisoxazole-4-carboxylic acidC3-Phenyl, C4-COOH, C5-Methyl-Monoclinic[2]
3-(4-chlorophenyl)-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoleC3-(4-chlorophenyl), C5-furyl-NO2124-126-
3-(4-methoxyphenyl)-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoleC3-(4-methoxyphenyl), C5-furyl-NO2158-160-

Note: Data compiled from various sources. The absence of a melting point indicates it was not reported in the cited source.

Conclusion: A Strategic Approach to Isoxazole Design

The physicochemical properties of substituted isoxazoles are not merely abstract parameters but are the fundamental drivers of a molecule's journey from a laboratory curiosity to a life-saving medicine. A deep, mechanistic understanding of how substituents dictate lipophilicity, solubility, ionization, metabolic fate, and solid-state characteristics is essential for the rational design of effective drug candidates. By leveraging the predictive power of computational tools and validating these predictions with robust experimental methodologies, researchers can navigate the complex landscape of drug discovery with greater precision and efficiency. The isoxazole scaffold, with its inherent versatility and tunable nature, will undoubtedly continue to be a source of innovative therapies, provided that its physicochemical nuances are strategically and intelligently harnessed.

References

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. (2025). Zanco Journal of Medical Sciences. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). MDPI. [Link]

  • Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. (2020). Molecules. [Link]

  • Sulfamethoxazole is Metabolized and Mineralized at Extremely Low Concentrations. (2024). Environmental Science & Technology. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). Medicinal Chemistry Research. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC - NIH. [Link]

  • Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review. (2020). Oriental Journal of Chemistry. [Link]

  • In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. (2003). Drug Metabolism and Disposition. [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (2012). ACS Medicinal Chemistry Letters. [Link]

  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid. (2013). Acta Crystallographica Section E. [Link]

  • Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. (2015). Letters in Drug Design & Discovery. [Link]

  • 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. (2000). Journal of Chemical Education. [Link]

  • Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. (2015). Journal of Medicinal Chemistry. [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (2012). ACS Medicinal Chemistry Letters. [Link]

  • Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. (2003). ResearchGate. [Link]

  • Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. (2015). Letters in Drug Design & Discovery. [Link]

  • pKa Determination in non-Aqueous Solvents and. (2021). The University of Liverpool Repository. [Link]

  • In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. (2003). Drug Metabolism and Disposition. [Link]

  • A view of the crystal packing, showing the π–ring interactions (dashed...). (n.d.). ResearchGate. [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (2012). ACS Publications. [Link]

  • Correlation between the observed and the predicted anti-inflammatory activities using the best QSAR model for the training set compounds. (n.d.). ResearchGate. [Link]

  • (PDF) Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents. (2024). ResearchGate. [Link]

  • Polar-end 3,5-diarylisoxazole liquid crystals with SmA and highly ordered CrE mesophases. (2021). Journal of Molecular Liquids. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing. [Link]

  • The use of cosolvent pKa assays for poorly soluble compounds. (n.d.). Pion Inc. [Link]

  • Molecular Packing of Phenoxazine: A Combined Single-Crystal/Crystal Structure Prediction Study. (2022). Crystal Growth & Design. [Link]

  • Recent Advancements in Spectrophotometric pKa Determinations: A Review. (2019). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Preparation, solid state characterization, and single crystal structure analysis of N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide crystal forms. (2021). CrystEngComm. [Link]

  • Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system. (2006). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Influence of Halogen and Its Position on Crystal Packing: Proposals for Molecular-Level Crystallization Mechanisms of Isomeric Halogenated Benzoximes. (2025). ACS Omega. [Link]

  • How to Predict the pKa of Any Compound in Any Solvent. (2022). Journal of Chemical Theory and Computation. [Link]

  • Synthesis and Characterization of Sulfamethoxazole Derivatives. (2022). Journal of Drug Delivery and Therapeutics. [Link]

  • 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. (2014). European Journal of Medicinal Chemistry. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). ResearchGate. [Link]

Sources

Methodological & Application

The Versatile Scaffold: Application Notes on 3,5-Dimethylisoxazole-4-carbonitrile in Agrochemical Development

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. In this context, the heterocyclic compound 3,5-dimethylisoxazole-4-carbonitrile has emerged as a highly valuable and versatile building block for the synthesis of a new generation of fungicides, herbicides, and insecticides. Its unique structural features and reactivity allow for the creation of diverse molecular architectures with potent biological activities. This guide provides an in-depth exploration of the applications of 3,5-dimethylisoxazole-4-carbonitrile in the agrochemical sector, complete with detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction to the 3,5-Dimethylisoxazole-4-carbonitrile Scaffold

The isoxazole ring system is a well-established pharmacophore in both medicinal and agricultural chemistry, known for conferring a range of biological activities.[1][2] The 3,5-dimethylisoxazole-4-carbonitrile moiety, in particular, offers several advantages for agrochemical design. The nitrile group is a key functional handle that can be readily converted into other functional groups, such as carboxylic acids or amides, providing a gateway to a wide array of derivatives. The methyl groups at the 3 and 5 positions contribute to the molecule's stability and can influence its binding affinity to target enzymes.

This guide will delve into three primary applications of derivatives synthesized from 3,5-dimethylisoxazole-4-carbonitrile: as fungicides, herbicides, and insecticides. For each application, we will explore the underlying mechanism of action and provide detailed protocols for efficacy evaluation.

Fungicidal Applications: Targeting Fungal Respiration

Derivatives of 3,5-dimethylisoxazole-4-carbonitrile have shown significant promise as fungicides, particularly as succinate dehydrogenase inhibitors (SDHIs).

Mechanism of Action: Succinate Dehydrogenase Inhibition

Succinate dehydrogenase (SDH), also known as complex II, is a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle of fungi. It catalyzes the oxidation of succinate to fumarate. By inhibiting SDH, isoxazole carboxamide fungicides, derived from the hydrolysis and amidation of the nitrile group of 3,5-dimethylisoxazole-4-carbonitrile, block this crucial step in cellular respiration. This disruption of energy production ultimately leads to fungal cell death.

HPPD_Mechanism cluster_plant_cell Plant Cell cluster_plastid Plastid Tyrosine Tyrosine HPPD HPPD Tyrosine->HPPD Conversion Homogentisate Homogentisate HPPD->Homogentisate Bleaching Bleaching Symptoms Plastoquinone Plastoquinone Homogentisate->Plastoquinone Phytoene_Desaturase Phytoene_Desaturase Plastoquinone->Phytoene_Desaturase Cofactor Carotenoids Carotenoids Phytoene_Desaturase->Carotenoids Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protection from Photo-oxidation Isoxazole_Herbicide Isoxazole Herbicide (from 3,5-Dimethylisoxazole -4-carbonitrile) Isoxazole_Herbicide->HPPD Inhibition Chlorophyll->Bleaching Degradation Isoxazoline_Insecticide_Mechanism cluster_insect_neuron Insect Neuron cluster_synapse Synapse Presynaptic_Neuron Presynaptic Neuron GABA GABA Presynaptic_Neuron->GABA Releases Postsynaptic_Neuron Postsynaptic Neuron Paralysis_Death Hyperexcitation, Paralysis, and Death Postsynaptic_Neuron->Paralysis_Death Leads to GABA_Receptor GABA-gated Chloride Channel GABA->GABA_Receptor Binds Chloride_Ions Cl- GABA_Receptor->Chloride_Ions Opens Channel Chloride_Ions->Postsynaptic_Neuron Influx (Inhibition) Isoxazoline_Insecticide Isoxazoline Insecticide (from 3,5-Dimethylisoxazole -4-carbonitrile derivative) Isoxazoline_Insecticide->GABA_Receptor Blocks Channel

Mechanism of Action for Isoxazoline-based Insecticides.
Protocol for Insecticidal Activity Bioassay (Topical Application)

This protocol is for determining the lethal dose (LD50) of a test compound against a target insect species.

Materials:

  • Test compound

  • Acetone

  • Target insects (e.g., houseflies, cockroaches)

  • Microsyringe or microapplicator

  • Holding cages with food and water

  • CO2 for anesthetizing insects

Procedure:

  • Dose Preparation: Prepare a series of dilutions of the test compound in acetone.

  • Insect Treatment: Anesthetize the insects with CO2. Using a microapplicator, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect. A control group should be treated with acetone only.

  • Observation: Place the treated insects in holding cages with access to food and water.

  • Mortality Assessment: Record mortality at 24, 48, and 72 hours post-treatment.

  • Data Analysis: Calculate the LD50 value using probit analysis.

Protocol for Insecticidal Activity Bioassay (Diet Incorporation)

This method is suitable for testing the efficacy of an insecticide against chewing insects.

Materials:

  • Test compound

  • Artificial diet for the target insect (e.g., fall armyworm)

  • Target insect larvae

  • Multi-well plates or small containers

Procedure:

  • Diet Preparation: Prepare the artificial diet according to the supplier's instructions. While the diet is still liquid, incorporate the test compound at various concentrations. Pour the treated diet into the wells of a multi-well plate or small containers. A control diet without the test compound should also be prepared.

  • Infestation: Place one insect larva into each well.

  • Incubation: Keep the plates in a controlled environment.

  • Assessment: Record larval mortality and any sublethal effects (e.g., reduced feeding, developmental abnormalities) after a set period (e.g., 7 days).

  • Data Analysis: Calculate the lethal concentration (LC50) value.

Conclusion

3,5-Dimethylisoxazole-4-carbonitrile is a powerful and versatile scaffold for the development of novel agrochemicals. Its synthetic accessibility and the diverse biological activities of its derivatives make it a focal point for ongoing research in the agrochemical industry. The protocols provided in this guide offer a starting point for the systematic evaluation of new compounds derived from this promising chemical entity. As the need for more selective, potent, and sustainable crop protection solutions grows, the importance of scaffolds like 3,5-dimethylisoxazole-4-carbonitrile will undoubtedly continue to increase.

References

  • Review of isoxazole biological activity and present synthetic techniques. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved January 25, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Medicinal Chemistry. Retrieved January 25, 2026, from [Link]

  • Isoxazoline Toxicosis in Animals. (n.d.). MSD Veterinary Manual. Retrieved January 25, 2026, from [Link]

  • Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). (n.d.). University of Nebraska–Lincoln. Retrieved January 25, 2026, from [Link]

  • Isoxazoline. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

  • Isoxazole derivatives and their use as herbicides. (2001). Google Patents.

Sources

Application Notes and Protocols: 3,5-Dimethylisoxazole-4-carbonitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Masked Synthon

In the landscape of modern synthetic organic chemistry, the pursuit of molecular complexity from simple, versatile building blocks is a paramount objective. 3,5-Dimethylisoxazole-4-carbonitrile stands out as a particularly strategic precursor in the synthesis of diverse heterocyclic scaffolds. At first glance, it is a stable, unassuming isoxazole. However, its true synthetic power lies in the latent reactivity of the isoxazole ring. Under specific conditions, the N-O bond, the weakest link in the ring, can be selectively cleaved. This ring-opening unmasks a β-ketonitrile functionality, a highly valuable intermediate for constructing a variety of other heterocyclic systems.

This guide provides an in-depth exploration of 3,5-Dimethylisoxazole-4-carbonitrile as a linchpin in synthetic strategies, offering detailed protocols and mechanistic insights for its conversion into medicinally relevant pyrazoles, pyridines, and thiophenes. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles that govern these transformations.

Part 1: Synthesis of the Starting Material: 3,5-Dimethylisoxazole-4-carbonitrile

A reliable supply of the starting material is crucial for any synthetic campaign. A common and efficient method for the preparation of 3,5-Dimethylisoxazole-4-carbonitrile involves the condensation of 3-aminobut-2-enenitrile with an acetylating agent, followed by cyclization with hydroxylamine.

Protocol 1.1: Two-Step Synthesis from 3-Aminobut-2-enenitrile

Step A: Acetylation of 3-Aminobut-2-enenitrile

  • To a stirred solution of 3-aminobut-2-enenitrile (1.0 eq) in a suitable solvent such as dichloromethane or toluene, add acetic anhydride (1.1 eq).

  • The reaction can be catalyzed by a mild acid, like a catalytic amount of sulfuric acid, or run in the presence of a non-nucleophilic base like pyridine (1.2 eq) to scavenge the acetic acid byproduct.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is washed with water and saturated sodium bicarbonate solution to remove excess acetic anhydride and acid. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the intermediate, (Z)-3-acetamidobut-2-enenitrile, which can often be used in the next step without further purification.

Step B: Cyclization with Hydroxylamine

  • Dissolve the crude (Z)-3-acetamidobut-2-enenitrile (1.0 eq) in ethanol or a similar protic solvent.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). The sodium acetate acts as a base to liberate free hydroxylamine.

  • Reflux the mixture for 6-8 hours. The reaction progress should be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.

  • Add water to the residue to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry. Recrystallization from a suitable solvent system, such as ethanol/water, affords pure 3,5-Dimethylisoxazole-4-carbonitrile.

Part 2: Ring Transformation Synthesis of 4-Cyano-3,5-dimethyl-1H-pyrazoles

The conversion of isoxazoles to pyrazoles is a classic and highly efficient ring transformation reaction. It provides a strategic route to highly substituted pyrazoles, which are privileged scaffolds in medicinal chemistry, found in drugs like Celecoxib. The reaction proceeds through the cleavage of the isoxazole N-O bond by a nucleophile, typically hydrazine, followed by an intramolecular cyclization.

Mechanistic Insight: From Isoxazole to Pyrazole

The transformation is initiated by the nucleophilic attack of hydrazine at the C5 position of the isoxazole ring, which is activated by the electron-withdrawing nitrile group. This leads to the cleavage of the weak N-O bond, opening the ring to form a β-ketonitrile hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen of the hydrazine onto the nitrile carbon, followed by tautomerization, yields the stable aromatic pyrazole ring. This one-pot process is often high-yielding and regioselective.

G cluster_0 Mechanism: Isoxazole to Pyrazole Transformation Isoxazole 3,5-Dimethylisoxazole- 4-carbonitrile Intermediate Open-chain Intermediate (β-Ketonitrile Hydrazone) Isoxazole->Intermediate Ring Opening (N-O bond cleavage) Hydrazine Hydrazine (H2N-NH2) Hydrazine->Isoxazole Pyrazole 5-Amino-3-methyl-1H- pyrazole-4-carbonitrile Intermediate->Pyrazole Intramolecular Cyclization & Tautomerization

Caption: Reaction pathway for pyrazole synthesis.

Protocol 2.1: Synthesis of 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile

Materials:

  • 3,5-Dimethylisoxazole-4-carbonitrile

  • Hydrazine hydrate (64-85% solution in water)

  • Ethanol (or n-butanol for higher boiling point)

  • Glacial Acetic Acid (catalytic)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-Dimethylisoxazole-4-carbonitrile (1.0 eq) in ethanol (10 mL per gram of isoxazole).

  • Add hydrazine hydrate (1.5 eq) to the solution. Caution: Hydrazine is toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Add a catalytic amount of glacial acetic acid (approx. 0.1 eq). The acid facilitates the formation of the hydrazone intermediate.

  • Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction's progress by TLC, observing the disappearance of the starting material spot.

  • Once the reaction is complete, allow the mixture to cool to room temperature. The product often crystallizes out of the solution upon cooling.

  • If precipitation is slow, the mixture can be cooled further in an ice bath or concentrated slightly under reduced pressure.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Dry the product under vacuum to yield the 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile, typically as a white to off-white solid.

ReagentMolar Eq.PurposeTypical Yield
3,5-Dimethylisoxazole-4-carbonitrile1.0Starting Material\multirow{3}{*}{85-95%}
Hydrazine Hydrate1.5Nitrogen source for pyrazole ring
Glacial Acetic Acid~0.1Catalyst

Part 3: Synthesis of Substituted Pyridines via Reductive Ring Opening

The synthesis of pyridines from 3,5-dimethylisoxazole-4-carbonitrile is a more complex, yet powerful, transformation. It leverages the isoxazole as a masked enaminone synthon. The strategy involves a reductive cleavage of the N-O bond to generate an enaminone intermediate, which can then be cyclized in a subsequent step to form the pyridine ring.[1][2]

Mechanistic Insight: Unmasking the Enaminone

The key first step is the reductive cleavage of the isoxazole ring. This is commonly achieved through catalytic hydrogenation (e.g., using Raney Nickel, Pd/C) or with chemical reducing agents. This process breaks the N-O bond and reduces the nitrogen, yielding a β-amino-α,β-unsaturated nitrile (an enaminonitrile), which is a tautomer of the corresponding enaminone. This highly functionalized intermediate is then poised for cyclocondensation. To build the pyridine ring, this "C3N" fragment can be reacted with a "C2" fragment, typically derived from a 1,3-dicarbonyl compound or its equivalent, in the presence of an acid or base catalyst.

G cluster_1 Workflow: Isoxazole to Pyridine Synthesis Start 3,5-Dimethylisoxazole- 4-carbonitrile Step1 Reductive Ring Cleavage (e.g., Raney Ni, H2) Start->Step1 Intermediate Enaminonitrile Intermediate (Masked Enaminone) Step1->Intermediate Step2 Cyclocondensation with 1,3-Dicarbonyl source Intermediate->Step2 Product Highly Substituted Pyridine Step2->Product

Caption: General workflow for pyridine synthesis.

Protocol 3.1: Two-Step Synthesis of a Polysubstituted Pyridine

Step A: Reductive Cleavage to Enaminonitrile

  • To a solution of 3,5-Dimethylisoxazole-4-carbonitrile (1.0 eq) in methanol or ethanol in a hydrogenation vessel, add a catalytic amount of Raney Nickel (approx. 5-10% by weight). Caution: Raney Nickel is pyrophoric and must be handled as a slurry in water or alcohol.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Stir the mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Carefully vent the hydrogen and purge the vessel with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure. The resulting crude enaminonitrile can often be used directly in the next step.

Step B: Cyclocondensation to form the Pyridine Ring

  • Dissolve the crude enaminonitrile from Step A (1.0 eq) in glacial acetic acid.

  • Add a 1,3-dicarbonyl compound, for example, acetylacetone (1.1 eq).

  • Heat the mixture to reflux (approx. 118°C) for 6-10 hours.

  • Monitor the formation of the pyridine product by TLC.

  • After completion, cool the reaction to room temperature and pour it carefully into a beaker of ice water.

  • Neutralize the mixture by the slow addition of a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is ~7-8.

  • The product will often precipitate as a solid. If not, extract the aqueous layer with an organic solvent like ethyl acetate (3 x 50 mL).

  • Collect the solid by filtration or, for extractions, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure substituted pyridine.

Part 4: Application in the Gewald Reaction for Thiophene Synthesis

The presence of a nitrile group and an adjacent activated methyl group makes 3,5-Dimethylisoxazole-4-carbonitrile a potential substrate for the Gewald three-component reaction. This reaction is a cornerstone for the synthesis of 2-aminothiophenes.[3][4]

Mechanistic Insight: The Gewald Reaction Pathway

The Gewald reaction classically involves a ketone, an active methylene nitrile, and elemental sulfur, catalyzed by a base (often a secondary amine like morpholine).[5][6] In this context, the isoxazole's 5-methyl group, activated by the adjacent nitrile and the isoxazole ring itself, can act as the active methylene component. The reaction likely proceeds via a Knoevenagel condensation between an aldehyde (or ketone) and the isoxazole, followed by the addition of sulfur to the resulting α,β-unsaturated nitrile. The base promotes the cyclization of this intermediate, which then tautomerizes to the stable 2-aminothiophene product. It is crucial to note that the isoxazole ring may or may not remain intact depending on the reaction conditions; harsh basic conditions could favor ring cleavage. A milder approach would be to first generate the β-ketonitrile and then subject it to the Gewald conditions.

Protocol 4.1: Synthesis of a Substituted 2-Aminothiophene

Materials:

  • 3,5-Dimethylisoxazole-4-carbonitrile

  • An aldehyde or ketone (e.g., cyclohexanone)

  • Elemental Sulfur (powdered)

  • Morpholine (or another secondary amine base)

  • Ethanol or Methanol

Procedure:

  • In a round-bottom flask, combine 3,5-Dimethylisoxazole-4-carbonitrile (1.0 eq), the chosen ketone (e.g., cyclohexanone, 1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add morpholine (0.5 - 1.0 eq) dropwise to the stirred suspension. An exothermic reaction may be observed.

  • Heat the mixture to 50-60°C and stir for 2-3 hours. The reaction often proceeds quickly.

  • Monitor the reaction by TLC. The product is typically more polar than the starting materials and UV active.

  • Upon completion, cool the mixture to room temperature and pour it into ice water.

  • The crude thiophene product will usually precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol to remove excess sulfur.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford the pure 2-aminothiophene derivative.

ParameterPyrazole SynthesisPyridine SynthesisThiophene Synthesis
Key Reagents Hydrazine, Acetic AcidH₂, Raney Ni; 1,3-DicarbonylKetone, Sulfur, Morpholine
Reaction Type Ring TransformationReductive Cleavage & CyclocondensationMulticomponent (Gewald)
Key Intermediate β-Ketonitrile HydrazoneEnaminonitrileThiolated Adduct
Typical Temp. Reflux (e.g., 78°C)RT (H₂); Reflux (Cyclization)50-60°C
Product Class AminopyrazoleSubstituted Pyridine2-Aminothiophene

References

  • Kariyappa, A. K., et al. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica, 4(6), 2283-2287. Available at: [Link]

  • Çetinkaya, Y., et al. (2006). A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. Turkish Journal of Chemistry, 30(2), 245-250. Available at: [Link]

  • Wang, L., et al. (2019). Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors. European Journal of Medicinal Chemistry, 183, 111702. Available at: [Link]

  • Wang, B., et al. (2016). Metal-Free Synthesis of Fully Substituted Pyridines via Ring Construction Based on the Domino Reactions of Enaminones and Aldehydes. The Journal of Organic Chemistry, 81(15), 6345-6352. Available at: [Link]

  • Barbas, J., et al. (2009). Three Multicomponent Reactions of 3,5-Dimethyl-4-nitroisoxazole. Molecules, 14(1), 107-115. Available at: [Link]

  • Sabitha, G., et al. (2003). Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. Synthetic Communications, 33(17), 3051-3056. Available at: [Link]

  • Mitchell, L. H., et al. (2008). Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. The Journal of Organic Chemistry, 73(17), 6943-6945. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Sumitomo Chemical Company. (2002). Process for producing 4-cyano-3-oxobutanoate and 4-cyano-3-hydroxybutanoate. EP1201647B1. Google Patents.
  • Zare, A., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Scientific Reports, 8(1), 16867. Available at: [Link]

  • Obydennov, D. L., et al. (2022). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][1][7]oxazine-1,8-diones. Molecules, 27(21), 7268. Available at: [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Al-Mousawi, S. M., et al. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 16(5), 4138-4156. Available at: [Link]

  • Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(i), 198-250. Available at: [Link]

  • Krauze, A., et al. (1986). Synthesis of 3-cyano-4-aryl-5-ethoxycarbonyl-6-methyl-3,4-dihydropyridine-2-thiones. Chemistry of Heterocyclic Compounds, 22(4), 423-426. Available at: [Link]

  • Tohda, Y., et al. (2018). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Symmetry, 10(11), 603. Available at: [Link]

  • Kumar, A., et al. (2022). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience, 11(3), 3745-3765. Available at: [Link]

  • Faldu, P. R., et al. (2011). Multi-Component Reaction and Their Application in Drug Discovery. Asian Journal of Research in Chemistry, 4(12), 1818-1824. Available at: [Link]

  • Titov, A. A., et al. (2023). Diethyl 2-Cyano-3-oxosuccinate. Molbank, 2023(2), M1634. Available at: [Link]

  • Fichez, J., et al. (2017). Recent advances in aminopyrazoles synthesis and functionalization. In Targets in Heterocyclic Systems (Vol. 21, pp. 136-172). Italian Society of Chemistry. Available at: [Link]

  • Beltrán-Pérez, P., et al. (2022). Advances on the biosynthesis of pyridine rings. Revista de la Academia Colombiana de Ciencias Exactas, Físicas y Naturales, 46(178), 214-227. Available at: [Link]

  • Suzhou University. (2020). Preparation method of 3-amino-5-methyl isoxazole. CN107721941B. Google Patents.
  • Głowacka, I. E., et al. (2022). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 27(19), 6599. Available at: [Link]

  • Kumar, V., & Gupta, A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179-197. Available at: [Link]

  • Thomson, D. S., et al. (2011). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters, 13(2), 284-287. Available at: [Link]

  • Al-Badri, Z., & Vahdati, S. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(15), 10565-10576. Available at: [Link]

  • Khan, M. N., et al. (2014). Imidazole as organocatalyst for multicomponent reactions: diversity oriented synthesis of functionalized hetero- and carbocycles using in situ-generated benzylidenemalononitrile derivatives. RSC Advances, 4(8), 3732-3741. Available at: [Link]

  • Bayer Pharma Aktiengesellschaft. (2021). (4S) Method and drug for preparing -4- (4-cyano-2-methoxyphenyl) -5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthalidine-3-carboxamide Its purification for use as an active ingredient. JP6818674B2. Google Patents.
  • Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5- amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. Available at: [Link]

  • Deshmukh, S. P., & Nagpure, S. V. (2012). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 481-485. Available at: [Link]

  • Al-Adiwish, W. M., et al. (2009). ENAMINONES AS BUILDING BLOCKS IN ORGANIC SYNTHESIS: SYNTHESIS OF NEW POLYFUNCTIONAL PYRIDINES, CONDENSED PYRIDINES, AND PENTA SUBSTITUTED BENZENE. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(6), 1458-1468. Available at: [Link]

  • Neese, P. A., et al. (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. The Journal of Organic Chemistry, 87(15), 10077-10086. Available at: [Link]

  • Al-Badri, Z., & Vahdati, S. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]

  • Bakr, R. B. A., & El-Mahdy, A. F. (2023). Synthesis of Pyrazolo pyrano oxazoles. Encyclopedia.pub. Available at: [Link]

  • Chen, C.-Y., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite—Application for Synthesis of Terpyridines. Molecules, 27(16), 5236. Available at: [Link]

  • J&K Scientific LLC. (n.d.). Gewald Reaction. Retrieved from [Link]

Sources

Experimental procedure for scaling up 3,5-Dimethylisoxazole-4-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A Scalable Synthesis of 3,5-Dimethylisoxazole-4-carbonitrile

Abstract

The 3,5-dimethylisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This application note provides a detailed, scalable, and robust protocol for the synthesis of 3,5-Dimethylisoxazole-4-carbonitrile, a key intermediate for drug discovery and development. The described method is based on the classical and efficient cyclocondensation of a 1,3-dicarbonyl precursor, 2-acetyl-3-oxobutanenitrile, with Hydroxylamine-O-sulfonic acid (HOSA). This guide offers in-depth technical insights into reagent selection, process control for scale-up, and safety considerations, tailored for researchers in industrial and academic settings.

Synthetic Strategy and Mechanism

The synthesis of substituted isoxazoles is most reliably achieved through the condensation of a 1,3-dicarbonyl compound with a hydroxylamine source.[1] This approach is high-yielding, utilizes readily available starting materials, and is amenable to large-scale production.

Reaction Scheme:

Reaction scheme for the synthesis of 3,5-Dimethylisoxazole-4-carbonitrile

Mechanism Overview:

The reaction proceeds through a well-established pathway:

  • Nucleophilic Attack: The nitrogen atom of hydroxylamine acts as a nucleophile, attacking one of the carbonyl groups of the 1,3-dicarbonyl compound (2-acetyl-3-oxobutanenitrile).

  • Oxime Formation: A carbinolamine intermediate is formed, which rapidly dehydrates to yield a stable oxime intermediate.

  • Intramolecular Cyclization: The hydroxyl group of the oxime then performs an intramolecular nucleophilic attack on the second carbonyl group.

  • Dehydration/Aromatization: The resulting cyclic hemiaminal undergoes a final dehydration step to yield the stable, aromatic 3,5-dimethylisoxazole-4-carbonitrile ring system.

Application Notes: Rationale and Scale-Up Considerations

A successful and safe scale-up requires a thorough understanding of the causality behind each experimental parameter. This section provides the critical insights necessary for transitioning from lab-scale to pilot or manufacturing scale.

Reagent and Solvent Selection
  • 1,3-Dicarbonyl Precursor: 2-Acetyl-3-oxobutanenitrile (α-cyanoacetylacetone) is the ideal starting material as it possesses the requisite carbon skeleton for the target molecule. Its symmetrical dicarbonyl nature simplifies the reaction, avoiding issues of regioselectivity.[2]

  • Aminating Agent: While hydroxylamine hydrochloride is a common reagent, Hydroxylamine-O-sulfonic acid (HOSA) is selected for this protocol. HOSA is a highly versatile and reactive aminating agent that can function as both a nucleophile and an electrophile depending on the conditions.[3][4] It often provides cleaner reactions and can be used under mildly acidic to neutral conditions without the need for an additional base to liberate free hydroxylamine, simplifying the process and reducing the salt load in the workup.

  • Solvent System: A mixture of water and a polar protic solvent like ethanol is chosen. This system offers excellent solubility for both the organic precursor and the inorganic HOSA. Furthermore, the presence of water can facilitate the dehydration steps of the mechanism and provides a high heat capacity, which is beneficial for absorbing the reaction exotherm during scale-up.

Process Control for Safe and Efficient Scaling
  • Exotherm Management: The cyclocondensation reaction is exothermic. On a large scale, inefficient heat dissipation can lead to temperature spikes, promoting side reactions or, in the worst case, a thermal runaway.

    • Causality: The rate of heat generation is proportional to the cube of the reactor's linear dimension (volume), while the rate of heat removal is only proportional to the square (surface area). This disparity makes thermal management the primary challenge in scaling up.[5]

    • Control Strategy: Employ a jacketed reactor with efficient overhead stirring. The HOSA solution should be added subsurface via a dosing pump at a controlled rate, ensuring the internal temperature does not exceed a set limit (e.g., 40-50°C). A significant safety margin (around 100°C) should be maintained between the operating temperature and the onset temperature of any potential thermal runaway.[5]

  • Reaction Monitoring: In-process controls are essential for ensuring the reaction has reached completion and for process consistency.

    • Method: Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the disappearance of the 2-acetyl-3-oxobutanenitrile starting material.

    • Endpoint: The reaction is deemed complete when the starting material is consumed (typically <1% remaining by HPLC analysis). This prevents unnecessary heating or extended reaction times, which could lead to product degradation.

Scalable Workup and Product Isolation
  • Isolation Strategy: Large-scale liquid-liquid extractions are operationally intensive and require large volumes of solvents. A more efficient approach for this solid product is direct precipitation/crystallization from the reaction mixture.

  • Procedure: Upon reaction completion, the product can be precipitated by cooling the reaction mixture and/or by adding water as an anti-solvent. This method is rapid, minimizes solvent waste, and is easily scalable.

  • Purification: The precipitated solid is collected by filtration. Washing the filter cake with cold water or a water/ethanol mixture effectively removes inorganic by-products (like sulfuric acid from HOSA) and unreacted starting materials, yielding a product of high purity without the need for column chromatography.

Detailed Experimental Protocol (100g Scale)

This protocol details the synthesis of 3,5-Dimethylisoxazole-4-carbonitrile on a 100-gram scale. All operations should be conducted in a well-ventilated fume hood or an appropriate process reactor.

Equipment:

  • 2 L jacketed glass reactor equipped with an overhead mechanical stirrer, temperature probe, reflux condenser, and addition funnel/dosing pump.

  • Heating/cooling circulator for the reactor jacket.

  • Filtration apparatus (e.g., Büchner funnel).

  • Vacuum oven.

Materials:

ReagentMW ( g/mol )AmountMolesEquivalents
2-Acetyl-3-oxobutanenitrile125.13100.0 g0.7991.0
Hydroxylamine-O-sulfonic acid (HOSA)113.0999.5 g0.8801.1
Ethanol (denatured)-500 mL--
Deionized Water-800 mL--

Procedure:

  • Reactor Setup: Charge the 2 L jacketed reactor with 2-Acetyl-3-oxobutanenitrile (100.0 g, 0.799 mol) and ethanol (500 mL).

  • Dissolution: Begin stirring the mixture at 200-300 RPM to form a clear solution. Set the reactor jacket temperature to 20°C.

  • HOSA Solution Preparation: In a separate beaker, carefully dissolve Hydroxylamine-O-sulfonic acid (99.5 g, 0.880 mol) in deionized water (300 mL). Note: This dissolution may be slightly exothermic.

  • Controlled Addition: Transfer the HOSA solution to the addition funnel or prime the dosing pump. Add the HOSA solution to the reactor dropwise over a period of 60-90 minutes. Monitor the internal temperature closely and adjust the addition rate to maintain it below 45°C.

  • Reaction: Once the addition is complete, heat the reaction mixture to 60-65°C and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or HPLC until the starting material is consumed.

  • Precipitation: After the reaction is complete, cool the mixture to 0-5°C over one hour. Slowly add deionized water (500 mL) to the cold mixture with continuous stirring to induce product precipitation.

  • Isolation: Stir the resulting slurry at 0-5°C for an additional 30 minutes. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold (0-5°C) deionized water (2 x 200 mL) to remove any residual acids and salts.

  • Drying: Dry the product in a vacuum oven at 45-50°C until a constant weight is achieved.

  • Yield: The expected yield is 95-105 g (88-97%) of 3,5-Dimethylisoxazole-4-carbonitrile as a white to off-white crystalline solid.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the scalable synthesis protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Charge Reactor: 2-Acetyl-3-oxobutanenitrile + Ethanol C Controlled Addition of HOSA (T < 45°C) A->C B Prepare HOSA Solution: HOSA + Water B->C D Heat to 60-65°C C->D E Monitor by TLC/HPLC D->E F Cool to 0-5°C E->F Reaction Complete G Precipitate with Water F->G H Filter Product G->H I Wash with Cold Water H->I J Dry Under Vacuum I->J K Final Product: 3,5-Dimethylisoxazole-4-carbonitrile J->K

Sources

Troubleshooting & Optimization

Optimizing reaction temperature for 3,5-Dimethylisoxazole-4-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,5-Dimethylisoxazole-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to assist you in optimizing your reaction conditions, with a particular focus on the critical parameter of reaction temperature. Our approach is grounded in established chemical principles to ensure the reliability and success of your synthesis.

Introduction to the Synthesis

The synthesis of 3,5-Dimethylisoxazole-4-carbonitrile, a valuable heterocyclic building block, is most commonly achieved through the cyclocondensation reaction between a 1,3-dicarbonyl equivalent and hydroxylamine. A prevalent starting material for this synthesis is a β-enaminonitrile, such as (E/Z)-3-amino-2-cyanobut-2-enenitrile, or a β-ketonitrile like 2-cyano-3-oxobutanal. The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl group, followed by intramolecular cyclization and dehydration to form the isoxazole ring.

Controlling the reaction temperature is paramount, as it directly influences the reaction rate, yield, and the formation of potential impurities. This guide will walk you through common issues and their solutions, enabling you to systematically optimize your reaction temperature for the highest purity and yield.

Troubleshooting Guide: Optimizing Reaction Temperature

This section is formatted in a question-and-answer style to directly address potential issues you may encounter during your experiments.

Question 1: My reaction is showing low to no conversion of starting materials. How can I increase the yield?

Answer:

Low conversion is a common issue, often related to insufficient activation energy for the reaction to proceed at an optimal rate. Temperature plays a key role here.

Probable Cause: The reaction temperature is too low. The cyclocondensation and subsequent dehydration steps require a certain amount of thermal energy to overcome the activation barriers.

Step-by-Step Solution:

  • Initial Temperature Range: If you are starting your experiments, a good initial temperature to explore is between 50-60 °C. There is literature precedence for related isoxazole syntheses being successful in this range.

  • Incremental Temperature Increase: If conversion remains low, increase the reaction temperature in a stepwise manner, for example, in 10 °C increments. Monitor the reaction progress at each new temperature point using an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).

  • Reflux Conditions: If necessary, you can escalate the temperature to the reflux temperature of your chosen solvent. For instance, if you are using ethanol, refluxing at approximately 78 °C can significantly increase the reaction rate. A synthesis for a related compound, 3,5-diaryl-isoxazole-4-carbonitriles, utilizes refluxing on a water bath for 3-4 hours.[1]

  • Reaction Time: Alongside temperature, consider extending the reaction time. Some reactions may require several hours to reach completion, even at elevated temperatures.

Causality Explained: The rate of a chemical reaction is exponentially dependent on temperature, as described by the Arrhenius equation. By increasing the temperature, you provide the reacting molecules with more kinetic energy, leading to more frequent and energetic collisions, thus increasing the probability of a successful reaction event.

Question 2: I am observing the formation of multiple products, and my final product is impure. What is causing this and how can I fix it?

Answer:

The formation of multiple products often points to a lack of selectivity in the reaction, which can be influenced by temperature.

Probable Causes:

  • Formation of Regioisomers: The reaction of an unsymmetrical 1,3-dicarbonyl equivalent with hydroxylamine can potentially lead to the formation of two different isoxazole regioisomers. The reaction temperature and pH are key factors that determine the regioselectivity.[2]

  • Side Reactions at High Temperatures: Excessively high temperatures can promote side reactions, such as the decomposition of starting materials or the desired product. Hydroxylamine itself can undergo thermal decomposition at elevated temperatures.

  • Dimerization of Intermediates: In some synthetic routes to isoxazoles, such as the 1,3-dipolar cycloaddition, the nitrile oxide intermediate can dimerize if not trapped efficiently by the dipolarophile. This is also influenced by temperature and concentration.

Step-by-Step Solution:

  • Temperature Reduction: If you are running your reaction at a high temperature (e.g., reflux) and observing multiple spots on your TLC, try lowering the temperature. A range of 40-60 °C might provide a better balance between reaction rate and selectivity.

  • pH Control: The pH of the reaction mixture can significantly influence the regioselectivity. For reactions involving hydroxylamine hydrochloride, the in-situ formation of free hydroxylamine is base-mediated. The use of a mild base and careful pH control (often in the range of 8-10) can favor the desired isomer.

  • Systematic Optimization: To find the optimal temperature, it is advisable to run a series of small-scale parallel reactions at different temperatures while keeping all other parameters (reactant concentrations, solvent, pH, and reaction time) constant.

Temperature RangeExpected Outcome & Potential Issues
Room Temp (20-25°C) Very slow reaction rate, potentially leading to incomplete conversion even after extended periods.
40-60°C Generally a good starting point. Balances reaction rate and selectivity, minimizing the formation of thermal degradation byproducts.
60-80°C Increased reaction rate. However, there is a higher risk of forming regioisomers and other side products.
>80°C (Reflux) Rapid reaction, but a significant risk of product decomposition and the formation of multiple byproducts.

Data Presentation: Optimizing Reaction Temperature

Troubleshooting Workflow Diagram

G start Start: Low Yield or Impure Product check_temp Is Reaction Temperature Optimized? start->check_temp low_temp Hypothesis: Temperature is too low. Action: Increase temperature incrementally (e.g., 50°C, 60°C, 70°C). check_temp->low_temp Low Conversion high_temp Hypothesis: Temperature is too high. Action: Decrease temperature (e.g., to 40-50°C). check_temp->high_temp Impure Product monitor Monitor reaction by TLC/HPLC at each step. low_temp->monitor high_temp->monitor yield_improves Yield Improves? monitor->yield_improves If starting from low conversion purity_improves Purity Improves? monitor->purity_improves If starting with impurities end_ok End: Optimal Temperature Found. yield_improves->end_ok Yes check_other Consider other parameters: - pH - Reaction Time - Catalyst yield_improves->check_other No purity_improves->end_ok Yes purity_improves->check_other No

Caption: Troubleshooting workflow for temperature optimization.

Experimental Protocol: Temperature Optimization Study

This protocol provides a detailed, step-by-step methodology for conducting a temperature optimization study for the synthesis of 3,5-Dimethylisoxazole-4-carbonitrile.

Materials:

  • (E/Z)-3-amino-2-cyanobut-2-enenitrile (or other suitable β-ketonitrile precursor)

  • Hydroxylamine hydrochloride

  • Sodium acetate (or other suitable base)

  • Ethanol (or other suitable solvent)

  • Reaction vials/flasks

  • Heating plate with temperature control and stirring capabilities

  • TLC plates, developing chamber, and UV lamp

  • Standard laboratory glassware and equipment for work-up and purification

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of your starting materials and base in the chosen solvent to ensure consistent concentrations across all experiments.

  • Reaction Setup: In a series of identical reaction vials, add the starting β-enaminonitrile.

  • Base and Hydroxylamine Addition: To each vial, add the base followed by the hydroxylamine hydrochloride solution.

  • Temperature Control: Place each vial in a pre-heated reaction block or oil bath set to a different temperature (e.g., 40°C, 50°C, 60°C, 70°C, and 80°C).

  • Reaction Monitoring: At regular intervals (e.g., every hour), take a small aliquot from each reaction mixture and spot it on a TLC plate. Develop the TLC plate in an appropriate solvent system (e.g., ethyl acetate/hexane mixture) and visualize the spots under a UV lamp.

  • Analysis of Results: Compare the TLC plates from the different temperatures and time points. The optimal temperature will be the one that shows the fastest conversion to the desired product spot with the fewest impurity spots.

  • Work-up and Purification: Once the optimal temperature is identified, the reaction can be scaled up. After the reaction is complete, the typical work-up involves quenching the reaction with water and extracting the product with an organic solvent like ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.[1]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What is the typical melting point of 3,5-Dimethylisoxazole-4-carbonitrile?

Q2: Can I use a different solvent for the reaction?

Yes, other polar protic solvents like methanol or isopropanol can be used. The choice of solvent can influence the reaction rate and solubility of the reactants. It is recommended to perform a solvent screen as part of your optimization process.

Q3: How do I know if I have formed the correct regioisomer?

Definitive structure elucidation requires advanced analytical techniques, primarily 2D NMR spectroscopy (such as HMBC and NOESY experiments), which can show correlations between protons and carbons in the molecule, allowing for unambiguous assignment of the methyl groups at the C3 and C5 positions of the isoxazole ring.

Q4: My final product is an oil, not a solid. What should I do?

If your product is an oil, it may indicate the presence of impurities or residual solvent. Ensure that your work-up and purification steps are thorough. If the purified product is still an oil, it may be its natural state at room temperature. In this case, characterization by NMR and IR is still essential.

Q5: Are there any safety precautions I should be aware of?

Hydroxylamine and its salts can be thermally unstable and should be handled with care, especially when heated. It is recommended to conduct the reaction in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

  • Ajay Kumar Kariyappa, et al. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica, 4(6), 2283-2287. [Link]

Sources

Technical Support Center: Synthesis of Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support guide for the synthesis of substituted isoxazoles. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing this privileged heterocyclic scaffold. The isoxazole ring is a cornerstone in numerous pharmaceuticals and agrochemicals, yet its synthesis can present significant challenges.[1][2][3]

This guide moves beyond simple protocols to provide in-depth, field-proven insights into common pitfalls. We will explore the causality behind experimental outcomes and offer robust, validated strategies to troubleshoot and optimize your synthetic routes.

Troubleshooting Guide & FAQs

Problem 1: Low or No Yield of the Desired Isoxazole Product

Question: My reaction has resulted in a very low yield or no desired isoxazole product. What are the potential causes and how can I troubleshoot this?

Answer: This is a frequent and frustrating issue. Low or nonexistent yields in isoxazole synthesis can typically be traced back to three primary areas: the integrity of your starting materials, suboptimal reaction conditions, or the inherent instability of key intermediates. A systematic approach is essential for effective troubleshooting.

Causality and Strategic Solutions:

  • Starting Material Integrity: The purity and state of your reactants are paramount.

    • 1,3-Dicarbonyl Compounds: These substrates can exist as a mixture of keto-enol tautomers, which directly impacts their reactivity. Ensure the purity of your dicarbonyl compound, as contaminants can interfere with the condensation reaction.

    • Alkynes & Nitrile Oxide Precursors: For 1,3-dipolar cycloadditions, the stability of both the alkyne (dipolarophile) and the nitrile oxide precursor (e.g., an oxime or hydroximoyl chloride) is critical.[4] Verify their purity and consider fresh preparation or purification if they have been stored for an extended period.

  • Suboptimal Reaction Conditions:

    • Temperature Control: Temperature is a critical parameter. For instance, the in situ generation of nitrile oxides from oximes often requires low temperatures to prevent their rapid dimerization into furoxans (a common byproduct).[4] The subsequent cycloaddition step may then require warming to proceed at a reasonable rate.

    • Reaction Time: It is crucial to monitor reaction progress using an appropriate technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time leads to poor conversion, while extended times can cause product degradation or the formation of side products.

  • Intermediate Instability (Especially in 1,3-Dipolar Cycloadditions):

    • Nitrile Oxide Dimerization: Nitrile oxides are highly reactive and prone to dimerization to form inactive furoxan byproducts.[4] This is a major competing pathway that consumes your intermediate.

    • Mitigation Strategy: The most effective solution is to generate the nitrile oxide in situ in the presence of the alkyne. This ensures the alkyne can "trap" the nitrile oxide as it forms. A slow addition of the oxidizing agent (for oxime-based generation) or base (for hydroximoyl chloride-based generation) to the mixture of precursor and alkyne is a highly effective technique to keep the instantaneous concentration of the nitrile oxide low, thus favoring the desired cycloaddition over dimerization.[4]

Troubleshooting Workflow for Low Yields

G start Low or No Yield Observed check_sm Step 1: Verify Starting Material Integrity (Purity, Stability, Tautomers) start->check_sm check_cond Step 2: Optimize Reaction Conditions (Temperature, Time, Stoichiometry) check_sm->check_cond No Issue solution_sm Action: Purify/resynthesize starting materials. Use fresh reagents. check_sm->solution_sm Issue Found? check_int Step 3: Address Intermediate Instability (e.g., Nitrile Oxide Dimerization) check_cond->check_int No Issue solution_cond Action: Run reaction matrix (DOE). Monitor closely with TLC/LC-MS. check_cond->solution_cond Issue Found? solution_int Action: Use slow addition of reagents. Ensure in-situ generation with trapping agent present. check_int->solution_int Issue Found? end Yield Improved solution_sm->end solution_cond->end solution_int->end G start Mixture of Regioisomers Observed method Which Synthesis Method? start->method claisen Claisen Synthesis (1,3-Dicarbonyl) method->claisen Claisen cyclo 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) method->cyclo Cycloaddition claisen_sol Modify Conditions: - Adjust pH (acidic vs. basic) - Change Solvent Polarity claisen->claisen_sol claisen_sub Modify Substrate: - Use β-enamino ketone derivative - Add Lewis Acid Catalyst (e.g., BF₃·OEt₂) claisen->claisen_sub cyclo_sol Modify Conditions: - Change Solvent Polarity - Use Copper(I) catalyst (for terminal alkynes) cyclo->cyclo_sol cyclo_sub Modify Substrate: - Alter electronic properties of substituents - Increase steric bulk to favor one isomer cyclo->cyclo_sub end Improved Regioselectivity claisen_sol->end claisen_sub->end cyclo_sol->end cyclo_sub->end

Caption: A decision-making flowchart for addressing regioselectivity.

Problem 3: Difficult Purification of the Final Product

Question: I'm struggling to purify my substituted isoxazole from byproducts and starting materials. What are the best strategies?

Answer: Purification can be a significant bottleneck, often due to the presence of byproducts with similar polarities to the desired product, such as regioisomers or furoxans. [4] Purification Strategy Summary

ChallengeRecommended StrategyKey Optimization Parameters
Separation from Regioisomer Column Chromatography Solvent System: Perform extensive TLC screening. A mixture of three solvents or the addition of a small amount of acid (acetic acid) or base (triethylamine) can drastically improve separation. Stationary Phase: If silica gel fails, try neutral or basic alumina, or consider reverse-phase silica. [4]
Removal of Furoxan Byproduct Column Chromatography Furoxans are often less polar than the corresponding isoxazole. A non-polar/polar solvent system (e.g., Hexanes/Ethyl Acetate) on silica should allow for elution of the furoxan first.
Removal of Unreacted Starting Material Liquid-Liquid Extraction or Crystallization Extraction: If starting materials have acidic/basic handles, an aqueous wash at the appropriate pH can remove them. Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity. Screen various solvents. [4]
Trace, High-Polarity Impurities Silica Plug or Preparative TLC/HPLC Silica Plug: A short column of silica can remove baseline impurities. Prep TLC/HPLC: For difficult separations on a small scale, these techniques offer high resolution. [4]
Problem 4: Product Instability During Workup or Storage

Question: My isoxazole product seems to be degrading over time. What factors affect isoxazole ring stability?

Answer: While generally considered an aromatic and stable heterocycle, the isoxazole ring possesses a weak N-O bond that is susceptible to cleavage under certain conditions. [5]

  • pH Sensitivity: Isoxazoles, particularly those unsubstituted at the C3 and/or C5 positions, can be unstable under moderate to strong basic conditions. The base can induce ring-opening. [6]* Photochemical Instability: The weak N-O bond can be cleaved by UV irradiation. This photolysis can lead to a rearrangement to an oxazole via an azirine intermediate. [5]It is advisable to store isoxazole-containing compounds in amber vials and protect reactions from direct, bright light.

  • Reductive Cleavage: The N-O bond is susceptible to cleavage by various reducing agents (e.g., catalytic hydrogenation). This is often used synthetically to unmask β-amino alcohols or other functional groups, but it can be an undesired side reaction if not intended.

  • Substituent Effects: The electronic nature of the substituents can influence the ring's stability. Electron-donating groups can activate the ring, potentially making it more susceptible to certain electrophilic or oxidative degradation pathways. [7]

Validated Experimental Protocols

Protocol 1: Synthesis of a 3,5-Disubstituted Isoxazole via Chalcone Intermediate

This two-step protocol is a robust method based on the Claisen-Schmidt condensation followed by cyclization with hydroxylamine. [4] Step A: Chalcone Synthesis (Claisen-Schmidt Condensation)

  • Dissolve the substituted aromatic ketone (1.0 eq.) and an appropriate aromatic aldehyde (1.0 eq.) in ethanol (approx. 0.2 M).

  • To this stirred solution at room temperature, add an aqueous solution of NaOH (2.0 eq.) dropwise.

  • Continue stirring for 2-4 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Pour the reaction mixture into crushed ice and acidify to pH ~2 with dilute HCl.

  • Collect the precipitated chalcone product by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

Step B: Isoxazole Formation

  • Reflux a mixture of the chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol (approx. 0.2 M) for 4-6 hours. A base like sodium acetate can be added to neutralize the HCl salt.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into crushed ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: One-Pot Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition

This protocol utilizes the in situ generation of a nitrile oxide from an aldoxime, which is then trapped by a terminal alkyne. This method often exhibits high regioselectivity. [3]

  • In a round-bottom flask, dissolve the terminal alkyne (1.0 eq.) and the aldoxime (1.1 eq.) in a suitable solvent like THF or CH₂Cl₂.

  • To this solution, add N-Chlorosuccinimide (NCS) (1.2 eq.) portion-wise at 0 °C to generate the intermediate hydroximoyl chloride. Stir for 30 minutes.

  • Slowly add a solution of triethylamine (1.5 eq.) in the same solvent via syringe pump over 1-2 hours at room temperature. The slow addition is crucial to minimize nitrile oxide dimerization.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Additional FAQs

Q1: What are the main synthetic routes to isoxazole derivatives? A1: The two most common and versatile methods are the reaction of 1,3-dicarbonyl compounds with hydroxylamine (Claisen Isoxazole Synthesis) and the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. [4][6]Other methods include the cyclization of α,β-acetylenic oximes and reactions involving α,β-unsaturated carbonyl compounds. [8] Q2: Are there any "green" or sustainable approaches to isoxazole synthesis? A2: Yes, significant progress has been made in developing more sustainable methods. The use of ultrasound irradiation has been shown to accelerate reaction times, increase yields, and reduce energy consumption, often allowing for the use of greener solvents like water or ethanol. [1]One-pot, multi-component reactions are also inherently more sustainable as they reduce waste from intermediate purification steps. [1] Q3: What are the key safety considerations for these syntheses? A3: Hydroxylamine and its salts can be explosive and should be handled with care, avoiding excessive heating. Many solvents and reagents, such as strong acids, bases, and halogenating agents (e.g., NCS), have specific hazards. Nitrile oxides are reactive and are best generated and used in situ to avoid isolation. [4]Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate personal protective equipment (PPE).

References

  • Shaikh, R. A., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(5), 1039. Available at: [Link]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11, 32680-32705. Available at: [Link]

  • Chavhan, P., et al. (2024). Construction of Isoxazole ring: An Overview. Nanotheranostics and Nanomedicine Letters, 3(2), 1-23. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved from [Link]

  • Shaik, A., & Al-Ghamdi, K. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Eng. Proc., 59(1), 222. Available at: [Link]

  • Kaur, R., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Chemistry. Available at: [Link]

  • The Organic Chemistry Tutor. (2019, January 19). synthesis of isoxazoles. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]

  • ACS Publications. (n.d.). Regioselectivity associated with the 1,3-dipolar cycloaddition of nitrones with electron-deficient dipolarophiles. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up 3,5-Dimethylisoxazole-4-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 3,5-Dimethylisoxazole-4-carbonitrile. This guide is designed for researchers, process chemists, and drug development professionals who are looking to move beyond bench-scale synthesis and tackle the challenges of producing this valuable heterocyclic building block on a larger scale. We will explore a reliable synthetic route, address common problems, and provide field-tested solutions to ensure your scale-up campaign is efficient, safe, and successful.

The Recommended Synthetic Pathway: A Three-Step Approach

The synthesis of 3,5-Dimethylisoxazole-4-carbonitrile can be robustly achieved through a three-step sequence starting from commercially available reagents. This pathway is chosen for its reliability, use of well-understood transformations, and the ability to isolate and characterize stable intermediates, which is critical for process control during scale-up.

The overall workflow is as follows:

Synthesis_Workflow SM Starting Materials: - Ethyl 2-acetyl-3-oxobutanoate - Hydroxylamine Hydrochloride Step1 Step 1: Cyclization Formation of Isoxazole Core SM->Step1 Base (e.g., NaOAc) Solvent (e.g., EtOH/H2O) Intermediate1 Intermediate 1: Ethyl 3,5-Dimethylisoxazole-4-carboxylate Step1->Intermediate1 Isolate & Purify Step2 Step 2: Saponification Ester Hydrolysis Intermediate1->Step2 Base (e.g., NaOH) Solvent (e.g., H2O/THF) Intermediate2 Intermediate 2: 3,5-Dimethylisoxazole-4-carboxylic Acid Step2->Intermediate2 Acidify & Isolate Step3 Step 3: Amidation & Dehydration Nitrile Formation Intermediate2->Step3 1. SOCl2, NH4OH (Amidation) 2. POCl3 (Dehydration) FinalProduct Final Product: 3,5-Dimethylisoxazole-4-carbonitrile Step3->FinalProduct Purify (Recrystallization/Distillation)

Caption: Overall workflow for the three-step synthesis of 3,5-Dimethylisoxazole-4-carbonitrile.

Section 1: General FAQs for Scale-Up

This section addresses high-level questions that are crucial for planning and executing a safe and efficient large-scale synthesis.

Q1: What are the primary safety concerns for this synthesis at scale?

A: When scaling up this process, three key areas require rigorous safety assessment:

  • Hydroxylamine Hydrochloride Handling: Hydroxylamine and its salts can be explosive, especially in the presence of impurities or at elevated temperatures.[1] Although it is more stable as the hydrochloride salt, it is still a potent reducing agent and can undergo thermal decomposition.

    • Causality: The instability arises from its N-O bond. Decomposition can be auto-catalytic and highly exothermic.

    • Recommendation: Always dispense hydroxylamine hydrochloride in a well-ventilated area, avoiding the creation of dust.[1] Use personal protective equipment (PPE), including a face shield.[2][3] Never heat the solid material directly. When used in reaction, ensure the temperature is strictly controlled, and have a cooling bath on standby for the exothermic cyclization step. For detailed handling information, always consult the Safety Data Sheet (SDS).[2][4]

  • Exothermic Reactions: The initial cyclization (Step 1) and the dehydration of the amide (in Step 3, if using reagents like POCl₃) can be significantly exothermic.

    • Causality: On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation much less efficient than in a lab-scale flask. A reaction that is easily managed at 1g can lead to a dangerous thermal runaway at 1 kg if addition rates and cooling are not properly controlled.

    • Recommendation: Use a jacketed reactor with an appropriate heat transfer fluid. Perform a reaction calorimetry study to understand the heat flow. Add reagents sub-surface and slowly to control the rate of the reaction and heat generation.

  • Handling of Reagents: Reagents like thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃), commonly used for converting carboxylic acids to nitriles, are highly corrosive and react violently with water.

    • Recommendation: These reagents should be handled in a closed system under an inert atmosphere (e.g., nitrogen) to prevent exposure to moisture. Ensure appropriate scrubbers are in place to neutralize evolved HCl gas.

Q2: Which analytical methods are recommended for in-process controls (IPCs)?

A: Effective IPCs are vital for a successful scale-up. They ensure each step has proceeded to completion before moving to the next, saving time and resources.

Analytical MethodStep 1 (Cyclization)Step 2 (Saponification)Step 3 (Nitrile Formation)
TLC Monitor disappearance of the starting β-ketoester.Monitor disappearance of the starting ester.Monitor disappearance of the intermediate amide.
HPLC/GC Quantify conversion to ethyl 3,5-dimethylisoxazole-4-carboxylate and check for side products.Quantify conversion to the carboxylic acid.Quantify conversion to the final nitrile product.
¹H NMR Check a crude sample to confirm the formation of the isoxazole ring and disappearance of starting material signals.Confirm the disappearance of the ethyl ester signals (triplet/quartet).Confirm the disappearance of the amide protons and the final structure.
FTIR Not typically used for IPC but can confirm the disappearance of the amide C=O stretch and appearance of the C≡N stretch in the final product.

Q3: What are the critical quality attributes (CQAs) for the starting materials?

A: The quality of your starting materials directly impacts the yield and purity of your final product.

  • Ethyl 2-acetyl-3-oxobutanoate: The primary CQA is purity. The presence of other β-dicarbonyl compounds can lead to the formation of different isoxazole impurities that may be difficult to remove. A purity of >98% is recommended.

  • Hydroxylamine Hydrochloride: Purity should be >99%. More importantly, its moisture content should be low. Excess water can affect the reaction concentration and potentially influence side reactions. Store it in a desiccator.

Section 2: Troubleshooting Guide by Synthesis Step

This section provides specific advice for problems you may encounter at each stage of the synthesis.

Step 1: Cyclization to Ethyl 3,5-Dimethylisoxazole-4-carboxylate

Q: My yield of the isoxazole ester is low, and I'm seeing multiple byproducts. What went wrong?

A: This is a common issue when scaling up this condensation/cyclization reaction. The cause is often related to pH control, temperature, or workup inefficiencies. The reaction of 1,3-dicarbonyl compounds with hydroxylamine is a classic method for isoxazole synthesis.[5][6]

G start Low Yield in Step 1 ph_check Is pH slightly acidic (4-5)? start->ph_check temp_check Was temperature kept < 50°C? ph_check->temp_check Yes ph_no Problem: Incorrect pH. - If too basic, side reactions occur. - If too acidic, reaction is slow. ph_check->ph_no No workup_check Product lost during workup? temp_check->workup_check Yes temp_no Problem: Exotherm not controlled. High temps lead to decomposition and tar formation. temp_check->temp_no No workup_no Problem: Product is water-soluble. Ester can be lost in aqueous layers during extraction. workup_check->workup_no Yes end Improved Yield workup_check->end No, review other parameters ph_yes Action: Buffer the reaction. Use a base like Sodium Acetate instead of stronger bases to liberate free hydroxylamine. ph_no->ph_yes ph_yes->temp_check temp_yes Action: Slow reagent addition. Use a jacketed reactor with efficient cooling. temp_no->temp_yes temp_yes->workup_check workup_yes Action: Saturate aqueous layer with NaCl. Use a more polar solvent like MTBE or EtOAc for extraction. workup_no->workup_yes workup_yes->end

Caption: Troubleshooting flowchart for low yield in the cyclization step.

  • Scientific Rationale: The reaction requires free hydroxylamine, which is generated in situ from the hydrochloride salt by a base. If the pH is too high, self-condensation of the β-ketoester can occur. If the pH is too low, the concentration of free hydroxylamine is insufficient for the reaction to proceed efficiently. Using a buffer like sodium acetate provides a controlled pH environment. The formation of regioisomers is a known challenge in isoxazole synthesis from unsymmetrical dicarbonyls, but the starting material here is symmetrical with respect to the reacting carbonyls, minimizing that specific issue.[7]

Step 2: Saponification to 3,5-Dimethylisoxazole-4-carboxylic Acid

Q: The hydrolysis is incomplete, even after extended reaction time. How can I drive it to completion?

A: Incomplete saponification at scale is often due to insufficient base or poor mixing.

  • Causality: As the reaction proceeds, the product carboxylic acid salt may have limited solubility in the reaction medium, potentially coating the starting ester and preventing it from reacting.

  • Recommendations:

    • Increase Base Equivalents: Use at least 1.5-2.0 equivalents of NaOH or KOH to ensure a sufficiently basic environment throughout the reaction.

    • Add a Co-solvent: Introduce a water-miscible organic solvent like THF or Dioxane. This improves the solubility of the starting ester and intermediate species, enhancing reaction rates.

    • Improve Agitation: Ensure the reactor's overhead stirrer is creating a good vortex and that no solids are settling at the bottom.

    • Increase Temperature: Gently heating the reaction to 40-50 °C can significantly increase the rate of hydrolysis. Monitor for potential decarboxylation, which can occur at higher temperatures.[8]

Q: I'm having trouble isolating the carboxylic acid product after acidification. My yield is low and the product is oily.

A: The carboxylic acid can sometimes be tricky to crystallize, and its solubility in water may be higher than expected.

  • Recommendations:

    • Cool Slowly: After acidifying the reaction mixture to pH 2-3, cool it slowly in an ice bath with gentle stirring. Crash-cooling can lead to the formation of oils or very fine particles that are difficult to filter.

    • "Seed" the Batch: If you have a small amount of crystalline material from a previous batch, add a few seed crystals once the solution is supersaturated to promote controlled crystallization.

    • Solvent-Assisted Precipitation: If the product oils out, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it. Then, attempt to crystallize the product from a different solvent system, such as heptane/ethyl acetate.

Step 3: Nitrile Formation

Q: My dehydration of the intermediate amide to the final nitrile is low-yielding and produces a lot of tar. What are the best scale-up friendly reagents?

A: The conversion of the primary amide to a nitrile is a dehydration reaction. Aggressive reagents and poor temperature control are the usual culprits for low yields at scale.

  • Reagent Selection for Scale-Up:

    • Thionyl Chloride (SOCl₂): Effective, but generates two equivalents of HCl gas, requiring a robust scrubbing system. It's often used with a base like pyridine or triethylamine.

    • Phosphorus Oxychloride (POCl₃): A very powerful and common dehydrating agent. It is cost-effective but can be too reactive if not controlled properly, leading to decomposition. The reaction is often run in a coordinating solvent like pyridine or DMF.

    • Trifluoroacetic Anhydride (TFAA): A milder and very effective reagent, often used with a base like triethylamine. It is more expensive, which can be a consideration at a very large scale.

  • Recommendations for a Clean Reaction:

    • Form the Amide First: Do not attempt a one-pot conversion from the acid. Isolate the primary amide first. This removes water and other impurities that can interfere with the dehydration step.

    • Control the Temperature: Perform the dehydration at low temperatures. Add the dehydrating agent (e.g., POCl₃) to a solution of the amide at 0 °C or below.

    • Reverse Addition: Consider adding the amide solution slowly to the dehydrating agent. This can sometimes help control the exotherm and minimize side reactions by keeping the amide as the limiting reagent at any given moment.

Section 3: Detailed Experimental Protocols (100g Scale)

Disclaimer: These protocols are intended as a guide. All large-scale reactions should be preceded by a thorough safety review and risk assessment.

Protocol 1: Synthesis of Ethyl 3,5-Dimethylisoxazole-4-carboxylate[10][11]
  • To a 2L jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, charge ethyl 2-acetyl-3-oxobutanoate (200 g, 1.07 mol), ethanol (500 mL), and water (250 mL).

  • In a separate vessel, dissolve hydroxylamine hydrochloride (81 g, 1.16 mol) and sodium acetate (95 g, 1.16 mol) in water (250 mL).

  • Begin stirring the reactor contents and cool the jacket to 10 °C.

  • Slowly add the hydroxylamine/acetate solution to the reactor over 60-90 minutes, ensuring the internal temperature does not exceed 30 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor by HPLC or TLC for the disappearance of starting material.

  • Once the reaction is complete, reduce the ethanol volume by ~50% using a rotary evaporator.

  • Extract the remaining aqueous slurry with ethyl acetate (3 x 400 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (200 mL) followed by brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil. The product can often be used directly in the next step or purified by vacuum distillation if required.

Protocol 2: Synthesis of 3,5-Dimethylisoxazole-4-carboxylic Acid[12]
  • Charge the crude ethyl 3,5-dimethylisoxazole-4-carboxylate (assuming 1.07 mol theoretical) and THF (400 mL) to a 2L jacketed reactor.

  • In a separate vessel, dissolve sodium hydroxide (64 g, 1.6 mol) in water (400 mL) and cool to room temperature.

  • Add the NaOH solution to the reactor and heat the mixture to 45 °C. Stir vigorously for 4-6 hours until HPLC analysis shows complete consumption of the starting ester.

  • Cool the reaction mixture to 5 °C in an ice bath.

  • Slowly and carefully add concentrated HCl (~160 mL) until the pH of the solution is ~2. A thick white precipitate should form.

  • Stir the slurry at 5 °C for 1 hour, then filter the solid product.

  • Wash the filter cake with cold water (2 x 200 mL).

  • Dry the solid in a vacuum oven at 50 °C to a constant weight to yield the carboxylic acid.

Protocol 3: Synthesis of 3,5-Dimethylisoxazole-4-carbonitrile

(This protocol proceeds via the amide intermediate)

  • Amide Formation:

    • To a 2L reactor under a nitrogen atmosphere, charge the 3,5-dimethylisoxazole-4-carboxylic acid (100 g, 0.64 mol) and dichloromethane (DCM, 800 mL).

    • Cool the mixture to 0 °C. Slowly add thionyl chloride (56 mL, 0.77 mol) over 30 minutes, keeping the temperature below 10 °C.

    • Warm to room temperature and stir for 2 hours. The mixture should become a clear solution.

    • Cool the solution back to 0 °C. In a separate flask, carefully prepare a solution of ammonium hydroxide (28% aq., 200 mL) and cool it in an ice bath.

    • Very slowly, add the acid chloride solution from the reactor to the cold ammonium hydroxide solution with vigorous stirring, ensuring the temperature of the quench mixture stays below 20 °C.

    • Separate the layers. Extract the aqueous layer with DCM (2 x 100 mL). Combine the organic layers, dry over sodium sulfate, and concentrate to yield the crude primary amide.

  • Dehydration:

    • Charge the crude amide to a 1L reactor under a nitrogen atmosphere. Add pyridine (300 mL) and cool to 0 °C.

    • Slowly add phosphorus oxychloride (85 mL, 0.91 mol) over 1 hour, maintaining the temperature below 5 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 3 hours.

    • The reaction is quenched by slowly pouring it onto crushed ice (1 kg).

    • Extract the product with ethyl acetate (3 x 400 mL). Wash the combined organic layers with 1M HCl (2 x 200 mL) to remove pyridine, then with brine (200 mL).

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude solid by recrystallization (e.g., from ethanol/water or heptane/ethyl acetate) to yield pure 3,5-Dimethylisoxazole-4-carbonitrile.

References

  • Kariyappa, A. K., et al. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica, 4(6), 2283-2287. (Source for general isoxazole synthesis context)
  • Kasprzak, A. A., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(3), 698. [Link]

  • Das, S., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32997-33021. [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. [Link]

  • Scribd. (2017). Synthesis of 3,5-Dimethylisoxazole. (Illustrates the common synthesis from acetylacetone). [Link]

  • Martinez, A. G., et al. (2014). Enthalpies of formation of four isoxazole derivatives in the solid and gas phases: application to the study of chemical equilibria. Structural Chemistry, 25, 1539-1550. (Provides data on decarboxylation). [Link]

  • Fisher Scientific. Ethyl 3,5-Dimethylisoxazole-4-carboxylate 98.0+%. [Link]

  • INCHEM. ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE. [Link]

  • Penta chemicals. Hydroxylamine hydrochloride - SAFETY DATA SHEET. [Link]

  • YouTube. synthesis of isoxazoles. (Educational video on the basic reaction mechanism). [Link]

  • Saini, R.K., et al. (2007). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. Heterocyclic Communications, 13(4), 219-224. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 13C NMR Characterization of 3,5-Dimethylisoxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic signature of 3,5-dimethylisoxazole-4-carbonitrile, a key heterocyclic scaffold. In the absence of direct, publicly available experimental data for this specific molecule, this document presents a detailed, predicted ¹³C NMR spectrum. This prediction is grounded in a comparative analysis of structurally analogous compounds and established principles of NMR spectroscopy. We will delve into the rationale behind chemical shift assignments and compare this spectroscopic method with other analytical techniques, offering a comprehensive characterization framework.

The Structural Significance of 3,5-Dimethylisoxazole-4-carbonitrile

Isoxazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] The specific substitution pattern of 3,5-dimethylisoxazole-4-carbonitrile, featuring two methyl groups and a nitrile functionality, presents a unique electronic environment. Accurate spectroscopic characterization is crucial for confirming its synthesis and for understanding its structure-activity relationships in drug discovery pipelines.

Predicted ¹³C NMR Spectral Data

The following table outlines the predicted ¹³C NMR chemical shifts for 3,5-dimethylisoxazole-4-carbonitrile, with assignments based on the analysis of related structures and functional group effects. The spectrum is predicted for a standard deuterated chloroform (CDCl₃) solvent.

Carbon Atom Predicted Chemical Shift (δ, ppm) Rationale for Assignment
C3160-165The C3 carbon, doubly bonded to nitrogen and adjacent to an oxygen atom in the isoxazole ring, is expected to be significantly deshielded. This is consistent with data from related 3,5-disubstituted isoxazoles where the C3 signal appears in this downfield region.[1][3]
C5168-173Similar to C3, the C5 carbon is part of a C=N bond within the heterocyclic ring and is also deshielded. The slightly more downfield prediction compared to C3 is based on trends observed in other 3,5-disubstituted isoxazoles, potentially due to the influence of the adjacent nitrile group on the electronic environment.[1][3]
C495-105This quaternary carbon is shielded relative to C3 and C5. Its chemical shift is influenced by the attached nitrile group and the overall aromaticity of the isoxazole ring. In 3,5-diaryl-isoxazole-4-carbonitriles, the C4 carbon resonates around 100 ppm.[1]
CN (Nitrile)115-120The carbon of the nitrile group typically appears in this region of the ¹³C NMR spectrum.[4][5][6] This chemical shift is characteristic and provides a clear diagnostic peak.
3-CH₃10-15Methyl groups attached to sp²-hybridized carbons in a heterocyclic ring generally resonate in this upfield region.[7]
5-CH₃10-15Similar to the 3-methyl group, the 5-methyl group is expected to have a chemical shift in the typical alkyl region.[7] Distinguishing between the two methyl groups may require advanced NMR techniques such as 2D NMR (HMBC, HSQC).

Visualizing the Molecular Structure and Predicted Chemical Shifts

The following diagram illustrates the structure of 3,5-dimethylisoxazole-4-carbonitrile with its predicted ¹³C NMR chemical shifts.

Caption: Molecular structure with predicted ¹³C NMR shifts.

Comparative Analysis with Alternative Characterization Methods

While ¹³C NMR is a powerful tool for structural elucidation, a multi-technique approach provides the most robust characterization.[3]

Technique Information Provided Advantages Limitations
¹H NMR Spectroscopy Provides information on the proton environment, including the number of different types of protons, their chemical shifts, and spin-spin coupling.High sensitivity, provides detailed information on connectivity through coupling patterns.Does not directly observe quaternary carbons.
Infrared (IR) Spectroscopy Identifies functional groups based on their characteristic vibrational frequencies.Fast and simple to implement.Provides limited information on the overall molecular skeleton.
Mass Spectrometry (MS) Determines the molecular weight and can provide information on the molecular formula and fragmentation patterns.High sensitivity, provides accurate molecular weight.Does not provide detailed information on the connectivity of atoms.
X-ray Crystallography Provides the definitive three-dimensional structure of a crystalline compound.Unambiguous structural determination.Requires a suitable single crystal, which can be challenging to obtain.

Experimental Protocol for ¹³C NMR Acquisition

This section provides a standardized, self-validating protocol for acquiring the ¹³C NMR spectrum of 3,5-dimethylisoxazole-4-carbonitrile.

Objective:

To obtain a high-resolution, proton-decoupled ¹³C NMR spectrum for structural verification.

Instrumentation:
  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Materials:
  • 3,5-dimethylisoxazole-4-carbonitrile sample (5-20 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • 5 mm NMR tube

Workflow Diagram:

G cluster_workflow 13C NMR Acquisition Workflow prep Sample Preparation instrument_setup Instrument Setup prep->instrument_setup Insert Sample acquisition Data Acquisition instrument_setup->acquisition Lock & Shim processing Data Processing acquisition->processing FID Signal analysis Spectral Analysis processing->analysis Processed Spectrum

Caption: Standard workflow for ¹³C NMR data acquisition.

Step-by-Step Procedure:
  • Sample Preparation:

    • Accurately weigh 5-20 mg of the 3,5-dimethylisoxazole-4-carbonitrile sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring a sharp and symmetrical lock signal.

    • Tune and match the broadband probe to the ¹³C frequency.

  • Data Acquisition:

    • Set up a standard proton-decoupled ¹³C NMR experiment.

    • Key parameters to set:

      • Spectral Width: Approximately 250 ppm (to cover the expected range of chemical shifts).

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay (d1): 2-5 seconds (to allow for full relaxation of quaternary carbons).

      • Number of Scans: 128 or higher, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Initiate data acquisition.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) signal.

    • Phase the resulting spectrum to obtain pure absorption lineshapes.

    • Perform baseline correction to ensure a flat baseline.

    • Reference the spectrum by setting the TMS signal to 0.0 ppm.

  • Spectral Analysis:

    • Identify and list the chemical shifts of all observed peaks.

    • Compare the observed chemical shifts with the predicted values and data from analogous compounds to assign each peak to its corresponding carbon atom in the molecule.

Conclusion

This guide provides a comprehensive framework for the ¹³C NMR characterization of 3,5-dimethylisoxazole-4-carbonitrile. By leveraging predictive data based on analogous structures and fundamental spectroscopic principles, researchers can confidently assign the carbon signals of this important heterocyclic compound. The integration of this NMR data with other analytical techniques will ensure a thorough and unambiguous structural elucidation, a critical step in the advancement of drug discovery and development programs.

References

  • Ajay Kumar Kariyappa et al. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica, 4(6):2283-2287. Available at: [Link]

  • ResearchGate. ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Available at: [Link]

  • MDPI. (2021). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Available at: [Link]

  • Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730. Available at: [Link]

  • Hiemstra, H., et al. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170. Available at: [Link]

  • Perras, F. A., et al. (2017). Attached Nitrogen Test by ¹³C-¹⁴N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 19(15), 4046-4049. Available at: [Link]

  • Gable, K. Oregon State University. ¹³C NMR Chemical Shift. Available at: [Link]

  • National Institutes of Health. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From ¹³C NMR CN Chemical Shifts. Available at: [Link]

  • ResearchGate. (2018). Molecular Modeling, Spectroscopic Investigations, and Computational Studies of DMSO solvated 7′-amino-1′,3′-dimethyl-2,2′,4′-trioxo-1′,2′,3′,4′,4a′,8a′-tetrahydrospiro[indoline-3,5′-pyrano[2,3-d]pyrimidine]-6′-carbonitrile. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. Available at: [Link]

  • Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. Available at: [Link]

  • PubChem. 3,5-Dimethylisoxazole. Available at: [Link]

Sources

A Comparative Guide to HPLC and UPLC for Purity Assessment of 3,5-Dimethylisoxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the critical task of purity assessment of 3,5-Dimethylisoxazole-4-carbonitrile. As a key building block in medicinal chemistry, the purity of this compound is paramount to ensure the integrity and safety of downstream pharmaceutical products.[1][2][3] This document moves beyond a simple recitation of methods to explain the rationale behind chromatographic choices, offering a practical framework for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Purity

3,5-Dimethylisoxazole-4-carbonitrile is a heterocyclic compound whose derivatives are explored for a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][4] In pharmaceutical development, the adage "you are what you measure" holds profound truth. The presence of even trace-level impurities can significantly impact the safety, efficacy, and stability of an Active Pharmaceutical Ingredient (API).[5] Therefore, robust and reliable analytical methods for purity profiling are not just a regulatory requirement but a scientific necessity.[5][6][7]

This guide details the development of a foundational reversed-phase HPLC method tailored for 3,5-Dimethylisoxazole-4-carbonitrile and its potential impurities. We will then compare this established technique with its modern evolution, UPLC, to provide a clear perspective on the advantages and trade-offs in terms of speed, resolution, and sensitivity.

Analyte Characterization: Guiding the Method Development

Before developing a separation method, understanding the analyte is crucial. 3,5-Dimethylisoxazole-4-carbonitrile (C₆H₆N₂O, MW: 122.13 g/mol ) is a small organic molecule featuring a polar isoxazole ring and a nitrile group, with non-polar character contributed by two methyl groups. Its structure suggests good solubility in common organic solvents like acetonitrile and methanol and some solubility in water. A key property for this guide is its chromophore—the isoxazole ring system—which allows for straightforward detection using UV spectrophotometry.[8]

PropertyValueSource
Molecular Formula C₆H₆N₂OAmadis Chemical[9]
Molecular Weight 122.13 g/mol Amadis Chemical[9]
Melting Point 46 °CAmadis Chemical[9]
Boiling Point 248.7 °CAmadis Chemical[9]
Predicted LogP ~1.2PubChem[10]

The moderately polar nature (LogP ~1.2) makes it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), where a non-polar stationary phase is paired with a polar mobile phase.[11][12][13]

Part 1: A Foundational HPLC Method for Purity Profiling

HPLC is recognized as a precise and sensitive method for separating and quantifying analytes, impurities, and degradation products in drug substances.[14] The goal is to develop a method that can separate the main 3,5-Dimethylisoxazole-4-carbonitrile peak from potential process impurities and degradants.

Causality Behind Experimental Choices
  • Column Chemistry (Stationary Phase): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and the logical starting point.[7] Its hydrophobic nature provides effective retention for moderately polar compounds like our analyte through hydrophobic interactions.[12] A standard dimension (e.g., 4.6 x 150 mm, 5 µm particle size) offers a good balance between efficiency and backpressure.

  • Mobile Phase Composition:

    • Organic Modifier: Acetonitrile is chosen over methanol due to its lower UV cutoff wavelength and its ability to produce sharper peaks for many heterocyclic compounds.

    • Aqueous Phase: Using a slightly acidic mobile phase (e.g., 0.1% formic acid in water) is a strategic choice. It helps to suppress the ionization of any potential silanol groups on the silica backbone of the column, leading to improved peak symmetry and reproducibility.

    • Elution Mode: A gradient elution (increasing acetonitrile concentration over time) is superior to an isocratic method for impurity profiling.[15] It ensures that both early-eluting (highly polar) and late-eluting (more non-polar) impurities are effectively resolved and eluted within a reasonable timeframe.[15]

  • Detection: Given the presence of the isoxazole ring, UV detection is appropriate. A wavelength of 230 nm is selected as a starting point to provide good sensitivity for the main compound and a broad range of potential aromatic impurities.

Detailed Experimental Protocol: HPLC Method
  • System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17.1-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of 3,5-Dimethylisoxazole-4-carbonitrile and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Dilute as necessary for analysis.

Workflow for HPLC Purity Assessment

The following diagram illustrates the logical flow from sample preparation to final purity calculation.

HPLC_Purity_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Processing A Standard & Sample Weighing B Dissolution in Diluent (ACN:H2O) A->B E Sample Injection B->E C Mobile Phase Preparation D HPLC System Equilibration C->D F Gradient Elution on C18 Column D->F E->F G UV Detection (230 nm) F->G H Chromatogram Integration G->H I Impurity Peak Identification H->I J Purity Calculation (Area % Normalization) I->J K Final Report J->K

Caption: Workflow for HPLC purity analysis of 3,5-Dimethylisoxazole-4-carbonitrile.

Part 2: The High-Throughput Alternative: UPLC Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC.[16] By utilizing columns packed with sub-2 µm particles, UPLC systems operate at much higher pressures (up to 15,000 psi) to deliver dramatic increases in resolution, sensitivity, and speed.[17][18][19]

The core principles of separation remain the same as HPLC, but the performance is greatly enhanced.[16] This makes UPLC particularly valuable in high-throughput environments like drug discovery and quality control.

UPLC Method Protocol (Optimized from HPLC)

The HPLC method can be effectively transferred to a UPLC system with the following modifications:

  • System: A UPLC system capable of handling backpressures >10,000 psi.

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A & B: Same as HPLC method.

  • Gradient Program (Scaled):

    • 0-0.5 min: 10% B

    • 0.5-4.0 min: 10% to 90% B

    • 4.0-4.5 min: 90% B

    • 4.6-5.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 35 °C (slightly higher to reduce viscosity at high pressure).

  • Detection Wavelength: 230 nm.

  • Injection Volume: 2 µL (reduced to prevent column overload).

  • Sample Preparation: Same as HPLC method.

Part 3: Head-to-Head Performance Comparison

The primary value of this guide lies in the direct comparison of the two techniques for this specific application. The choice between HPLC and UPLC often depends on the specific needs of the laboratory, balancing throughput requirements with existing infrastructure.

Comparative Data Summary

The following table summarizes the expected performance differences based on established principles of chromatography.

ParameterConventional HPLC UPLC Advantage of UPLC
Run Time (Total) 20 minutes5 minutes4x faster throughput.[18][20]
Resolution GoodExcellentSharper, narrower peaks provide better separation of closely eluting impurities.[16][20]
Sensitivity (Signal-to-Noise) Standard~2-3x HigherNarrower peaks are taller for the same mass, improving detection limits.[19][20]
Solvent Consumption / Run ~20 mL~2.5 mL~8x reduction, leading to significant cost savings and reduced environmental impact.[16][18]
System Backpressure 1,500 - 2,500 psi8,000 - 12,000 psiRequires specialized instrumentation.[18]
Instrumentation Cost StandardHighHigher initial capital investment.
Discussion of Trade-Offs
  • Speed and Throughput: The most striking advantage of UPLC is the dramatic reduction in run time.[20] A 4-fold increase in sample throughput can be realized, which is a significant factor in a production or screening environment.

  • Resolution and Sensitivity: For complex impurity profiles where small peaks may co-elute with the main peak's tail, the superior resolving power of UPLC is invaluable.[17] This enhanced resolution, combined with increased peak height, allows for the confident detection and quantification of impurities at much lower levels than with HPLC.

  • Economic and Environmental Impact: The significant reduction in solvent consumption with UPLC not only lowers operational costs but also aligns with green chemistry initiatives by reducing chemical waste.[18]

  • System Requirements: The primary barrier to adopting UPLC is the need for specialized equipment designed to withstand very high pressures. Standard HPLC systems cannot be used with sub-2 µm particle columns.

The relationship between these analytical parameters is visualized below.

Tech_Comparison cluster_UPLC UPLC Advantages cluster_HPLC HPLC Characteristics UPLC UPLC Tradeoff Requires Higher Capital Investment UPLC->Tradeoff HPLC HPLC Tradeoff->HPLC

Caption: Key trade-offs between UPLC and HPLC for purity analysis.

Conclusion and Recommendations

Both HPLC and UPLC are powerful and reliable techniques for the purity assessment of 3,5-Dimethylisoxazole-4-carbonitrile. The choice of method should be guided by the specific application context.

  • HPLC is recommended for: Laboratories where throughput is not the primary bottleneck, for routine analyses with well-separated impurities, or where budget constraints preclude investment in new high-pressure systems. The developed method is robust, reliable, and can be implemented on virtually any standard HPLC system.

  • UPLC is the superior choice for: High-throughput quality control environments, in-depth impurity profiling during process development where maximum resolution is needed to detect unknown impurities, and for laboratories committed to reducing solvent waste and long-term operational costs.

Ultimately, the transition from HPLC to UPLC offers a significant leap in analytical efficiency. For any organization involved in the development and manufacturing of pharmaceuticals based on novel building blocks like 3,5-Dimethylisoxazole-4-carbonitrile, investing in UPLC technology provides a clear and compelling return in terms of speed, data quality, and operational sustainability.

References

  • Ajay Kumar Kariyappa, et al. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica, 4(6):2283-2287. Available at: [Link]

  • PubChem. 3,5-Dimethylisoxazole-4-boronic acid pinacol ester. National Center for Biotechnology Information. Available at: [Link]

  • Waters Corporation. (n.d.). UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs. Available at: [Link]

  • Jain, A., & Londhe, V. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Reckhow, D. A., & Plank, A. T. (2009). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 43(20), 7858-7863. Available at: [Link]

  • ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Available at: [Link]

  • Li, J., et al. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 27(15), 4998. Available at: [Link]

  • Agilent Technologies. (n.d.). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]

  • Shaik, A., et al. (2024). Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method. Der Pharma Chemica. Available at: [Link]

  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link]

  • Shpak, A., et al. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Pharmaceuticals, 16(11), 1548. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]

  • AMSbiopharma. (2024). Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]

  • Khan, K. M., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(34), 30163-30177. Available at: [Link]

  • Pharmaguideline. (2018). Differences between HPLC and UPLC. Available at: [Link]

  • Pesek, J. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International, 28(11). Available at: [Link]

  • NIST. Isoxazole, 3,5-dimethyl-. NIST Chemistry WebBook. Available at: [Link]

  • ALWSCI. (2022). HPLC Vs UPLC - What's The Difference?. Available at: [Link]

  • Wang, Y., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Pharmaceuticals, 16(2), 228. Available at: [Link]

  • Vanhoenacker, G., & Sandra, P. (2006). Method Development for Drug Impurity Profiling: Part 1. LCGC International, 24(6). Available at: [Link]

  • Hichrom. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]

  • Kumar, A., et al. (2013). Switch from HPLC to UPLC: A Novel Achievement in Liquid Chromatography Technique. International Journal of Pharmaceutical Sciences Review and Research, 21(1), 178-185. Available at: [Link]

  • PubChem. 3,5-Dimethylisoxazole. National Center for Biotechnology Information. Available at: [Link]

  • Kumar, D. P., et al. (2020). Novel Derivative RP-HPLC Method for Quantification of Dimethyl Sulfate in Capecitabine Drug Substance. Research Journal of Pharmacy and Technology, 13(10), 4661-4665. Available at: [Link]

Sources

A Comparative Analysis of 3,5-Dimethylisoxazole-4-carbonitrile Derivatives and Other Potent BRD4 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of epigenetic drug discovery, the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a critical therapeutic target in oncology. BRD4 plays a pivotal role in regulating the transcription of key oncogenes, including c-MYC, making it a focal point for the development of novel cancer therapies.[1] This guide provides a comprehensive comparison of a promising class of BRD4 inhibitors, the 3,5-Dimethylisoxazole-4-carbonitrile derivatives, with other established and clinically relevant BRD4 inhibitors. We will delve into their biological activity, mechanisms of action, and the experimental methodologies used to evaluate their efficacy.

The Rise of 3,5-Dimethylisoxazole-4-carbonitrile Derivatives as BRD4 Inhibitors

The 3,5-dimethylisoxazole moiety has been identified as a novel bioisostere for acetyl-lysine, the natural ligand for bromodomains.[2] This discovery has spurred the development of a new class of BRD4 inhibitors based on the 3,5-dimethylisoxazole-4-carbonitrile scaffold. These derivatives have demonstrated potent inhibitory activity against BRD4 and significant anti-proliferative effects in various cancer cell lines.[1] Their unique chemical architecture offers opportunities for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties.

Comparative Inhibitory Potency Against BRD4

To objectively assess the potential of 3,5-Dimethylisoxazole-4-carbonitrile derivatives, it is essential to compare their biological activity against well-characterized BRD4 inhibitors. Here, we present a comparative analysis against the prototypical BET inhibitor, (+)-JQ1, and the clinical candidate, OTX-015 (MK-8628).

Compound ClassSpecific DerivativeBRD4 BD1 IC50 (nM)NotesReference
3,5-Dimethylisoxazole Derivative Compound 14 Not SpecifiedA monomeric derivative serving as a precursor to more potent dimers.[1]
3,5-Dimethylisoxazole Dimer Compound 22 <2.1A bivalent inhibitor designed to target both bromodomains of BRD4 simultaneously, showing significantly enhanced potency.[1]
Thienotriazolodiazepine (+)-JQ1~77The first potent and selective BET inhibitor, widely used as a reference compound.[1][1]
Thienotriazolodiazepine OTX-015 (MK-8628)92-112An orally bioavailable BET inhibitor that has been evaluated in clinical trials.[3][3]

Note: IC50 values can vary between different assays and experimental conditions. The data presented here is for comparative purposes and is drawn from the cited literature.

Anti-proliferative Activity in Cancer Cell Lines

The ultimate goal of developing BRD4 inhibitors is to translate their biochemical potency into cellular anti-cancer activity. The following table summarizes the anti-proliferative effects of a representative 3,5-Dimethylisoxazole-4-carbonitrile derivative in comparison to other inhibitors in various cancer cell lines.

CompoundCell LineCancer TypeIC50 / GI50 (µM)Reference
Compound 22 (Isoxazole Dimer) HCT116Colorectal Cancer0.162[1]
Compound 39 (Isoxazole Derivative) U266Multiple Myeloma2.1[4]
OTX-015 (MK-8628) Various Leukemia Cell LinesAcute LeukemiaSubmicromolar[3]

Mechanism of Action: Targeting the BRD4-c-MYC Axis

BRD4 functions as a critical co-activator for the transcription of the MYC oncogene. By binding to acetylated histones at the MYC promoter and enhancer regions, BRD4 recruits the positive transcription elongation factor b (P-TEFb), leading to robust MYC expression.[5] Inhibition of BRD4 displaces it from chromatin, thereby suppressing MYC transcription and subsequently inhibiting cell proliferation and inducing apoptosis in MYC-dependent cancers.[3]

The 3,5-Dimethylisoxazole-4-carbonitrile derivatives, along with other BET inhibitors, exert their anti-cancer effects primarily through this mechanism. Experimental evidence consistently demonstrates a dose-dependent decrease in c-MYC protein levels in cancer cells treated with these compounds.[1][3]

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BRD4 BRD4 Ac_Histone Acetylated Histones BRD4->Ac_Histone Binds to PTEFb P-TEFb BRD4->PTEFb Recruits MYC_Gene MYC Gene RNAPII RNA Pol II PTEFb->RNAPII Activates RNAPII->MYC_Gene Transcribes MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA MYC_Protein c-MYC Protein MYC_mRNA->MYC_Protein Translation Proliferation Cell Proliferation MYC_Protein->Proliferation Promotes Inhibitor 3,5-Dimethylisoxazole-4-carbonitrile Derivatives & Other BETi Inhibitor->BRD4 Inhibition

Figure 1: Simplified signaling pathway of BRD4-mediated c-MYC transcription and its inhibition.

Experimental Protocols for Comparative Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are paramount. Below are detailed methodologies for the key assays used to compare the biological activity of BRD4 inhibitors.

BRD4 Inhibition Assay (AlphaScreen)

The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based assay widely used to measure the binding of BRD4 to acetylated histone peptides in a high-throughput format.[6]

Principle: The assay utilizes donor and acceptor beads that are brought into proximity when BRD4 binds to a biotinylated acetylated histone peptide. Upon excitation, the donor bead releases singlet oxygen, which activates the acceptor bead, resulting in light emission. A competitive inhibitor will disrupt the BRD4-histone interaction, leading to a decrease in the AlphaScreen signal.

cluster_workflow AlphaScreen Workflow A 1. Add BRD4 protein, biotinylated histone peptide, and test compound to well B 2. Incubate to allow binding/inhibition A->B C 3. Add Streptavidin-coated Donor beads and Ni-NTA Acceptor beads B->C D 4. Incubate in the dark C->D E 5. Excite at 680 nm and read emission at 520-620 nm D->E

Figure 2: General workflow for the BRD4 AlphaScreen assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

    • Dilute recombinant His-tagged BRD4 protein and biotinylated tetra-acetylated histone H4 peptide in assay buffer to their optimal concentrations (determined through titration experiments).

    • Prepare serial dilutions of the test compounds (e.g., 3,5-Dimethylisoxazole-4-carbonitrile derivatives, JQ1, OTX-015) in DMSO and then dilute further in assay buffer.

  • Assay Procedure (384-well plate format):

    • To each well, add 5 µL of the diluted BRD4 protein.

    • Add 5 µL of the diluted test compound or vehicle (DMSO) control.

    • Add 5 µL of the diluted biotinylated histone H4 peptide.

    • Incubate for 30 minutes at room temperature.[4]

    • Add 5 µL of a suspension of Streptavidin-coated Donor beads and Ni-NTA (or Glutathione for GST-tagged proteins) Acceptor beads in assay buffer.[4]

    • Incubate for 60 minutes at room temperature in the dark.[6]

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaScreen-compatible plate reader.

    • The data is typically normalized to the high (vehicle control) and low (no BRD4 or excess JQ1) signals.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is proportional to the number of viable cells.[7]

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in growth medium.

    • Remove the old medium from the wells and add 100 µL of the compound-containing medium.

    • Incubate for a specified period (e.g., 72 hours).[8]

  • MTT Incubation and Solubilization:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

    • Incubate for 2-4 hours at 37°C until purple precipitate is visible.[5]

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

    • Mix thoroughly by gentle shaking or pipetting.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]

    • Subtract the background absorbance from a blank well (medium and MTT only).

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Determine the IC50 values from the dose-response curves.

c-MYC Protein Expression Analysis (Western Blot)

Western blotting is a technique used to detect and quantify the levels of specific proteins in a cell lysate. In the context of BRD4 inhibitors, it is crucial for confirming the downstream effect on c-MYC protein expression.[3]

Step-by-Step Protocol:

  • Cell Lysis:

    • Treat cells with the BRD4 inhibitors at various concentrations for a defined period (e.g., 24 hours).[7]

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for c-MYC overnight at 4°C.

    • Wash the membrane several times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.[7]

Conclusion and Future Directions

The 3,5-Dimethylisoxazole-4-carbonitrile derivatives represent a promising new chemical scaffold for the development of potent and selective BRD4 inhibitors. The bivalent nature of some of these derivatives offers a potential advantage in terms of potency by engaging both bromodomains of BRD4.[1] Head-to-head comparisons with established inhibitors like JQ1 and OTX-015 are crucial for benchmarking their efficacy and advancing the most promising candidates toward preclinical and clinical development.

Future research should focus on comprehensive structure-activity relationship (SAR) studies to further optimize the isoxazole scaffold for improved potency, selectivity against other BET family members, and desirable pharmacokinetic profiles. In vivo studies in relevant cancer models are also essential to validate the therapeutic potential of these novel compounds. The continued exploration of this chemical class holds significant promise for expanding the arsenal of epigenetic therapies for cancer and other diseases.

References

  • Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles: A New Acetyl-Lysine Mimetic. Journal of Medicinal Chemistry, 54(19), 6761-6770. Available at: [Link]

  • Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067-1073. Available at: [Link]

  • Li, Y., et al. (2020). Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. ACS Medicinal Chemistry Letters, 11(7), 1436-1442. Available at: [Link]

  • PDB-101. (2010). 3MXF: Crystal Structure of the first bromodomain of human BRD4 in complex with the inhibitor JQ1. RCSB PDB. Available at: [Link]

  • Delmore, J. E., et al. (2011). BET bromodomain inhibition as a therapeutic strategy to target c-Myc. Cell, 146(6), 904-917. Available at: [Link]

  • Philpott, M., et al. (2014). A bead-based proximity assay for BRD4 ligand discovery. Current Protocols in Chemical Biology, 6(3), 155-172. Available at: [Link]

  • Zhang, G., et al. (2021). Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family. Bioorganic & Medicinal Chemistry, 39, 116133. Available at: [Link]

  • Wu, S. Y., & Chiang, C. M. (2022). Post-Translational Modifications of BRD4: Therapeutic Targets for Tumor. Frontiers in Cell and Developmental Biology, 10, 869601. Available at: [Link]

  • Coudé, M. M., et al. (2015). BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells. Oncotarget, 6(19), 17698-17712. Available at: [Link]

  • Shi, J., et al. (2014). BRD4 regulates breast cancer dissemination through Jagged1/Notch1 signaling. Cancer Research, 74(22), 6547-6558. Available at: [Link]

  • Li, G., et al. (2019). Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells. BMC Cancer, 19(1), 1109. Available at: [Link]

  • AMSBIO. (n.d.). BRD4 (BD1) Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Reaction Biology. (n.d.). BRD4 Assay Service (AlphaScreen). Retrieved from [Link]

  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • Wu, D., et al. (2017). BRD4 Regulates EZH2 Transcription through Upregulation of C-MYC and Represents a Novel Therapeutic Target in Bladder Cancer. Molecular Cancer Therapeutics, 16(11), 2575-2587. Available at: [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol.
  • Bandukwala, H. S., et al. (2012). Inhibition of BRD4 attenuates tumor cell self-renewal and suppresses stem cell signaling in MYC driven medulloblastoma. Oncotarget, 3(12), 1589-1601. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of 3,5-Dimethylisoxazole-4-carbonitrile Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Architectural Blueprint of Drug Discovery

In the landscape of modern medicinal chemistry, the isoxazole scaffold is a privileged structure, consistently appearing in a multitude of biologically active compounds.[1] Its derivatives are known to exhibit a wide range of therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.[2] The 3,5-dimethylisoxazole-4-carbonitrile core, in particular, represents a versatile building block for creating novel chemical entities. However, the journey from a promising molecule to a viable drug candidate is paved with the need for absolute certainty in its three-dimensional structure. The precise arrangement of atoms, the conformation of rings, and the nature of intermolecular interactions are all critical determinants of a compound's efficacy and safety.

This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 3,5-dimethylisoxazole-4-carbonitrile derivatives, with a primary focus on single-crystal X-ray crystallography. As the gold standard for determining the atomic and molecular structure of a crystalline solid, X-ray crystallography offers an unparalleled level of detail, providing the veritable architectural blueprint of a molecule.[3] We will delve into the causality behind experimental choices, present a self-validating protocol, and compare this definitive technique with other powerful, yet indirect, methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Unambiguous Answer: X-ray Crystallography

While techniques like NMR provide invaluable information about the connectivity and solution-state conformation of a molecule, and MS gives precise molecular weight, only X-ray crystallography can provide a direct, high-resolution, three-dimensional map of electron density within a crystal. This allows for the unambiguous determination of bond lengths, bond angles, and the spatial arrangement of all atoms. For complex stereochemistry or subtle conformational isomers, this direct visualization is often the only way to achieve absolute certainty.[4]

Experimental Workflow: From Powder to Precision

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands both skill and patience. The quality of the final structure is intrinsically linked to the quality of the initial crystals.

Xray_Workflow cluster_synthesis Synthesis & Purification cluster_cryst Crystallization cluster_xray X-ray Diffraction cluster_solve Structure Solution Compound Synthesized Compound (>99% Purity) Screen Crystallization Screening Compound->Screen Dissolve Grow Crystal Growth (e.g., Slow Evaporation) Screen->Grow Optimize Mount Crystal Mounting & Cryo-cooling Grow->Mount Harvest Data Data Collection (Diffractometer) Mount->Data Expose to X-rays Solve Structure Solution (e.g., Direct Methods) Data->Solve Process Data Refine Refinement & Validation Solve->Refine Final Final Structure (CIF file) Refine->Final

Caption: The workflow of single-crystal X-ray crystallography.

Detailed Protocol: Crystallization and Data Collection

The following protocol is a robust starting point for obtaining X-ray quality crystals of small organic molecules like 3,5-dimethylisoxazole-4-carbonitrile derivatives.

1. Material Purity: The Foundation of a Good Crystal

  • Rationale: Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

  • Protocol:

    • Ensure the compound is of the highest possible purity (>99%), as determined by NMR and LC-MS.

    • If necessary, purify the compound by flash column chromatography or recrystallization.

    • Thoroughly dry the compound under high vacuum to remove residual solvents.

2. Crystallization: The Art of Controlled Precipitation

  • Rationale: The goal is to allow molecules to slowly and orderly arrange themselves into a well-defined crystal lattice. Slow cooling or slow solvent evaporation are common techniques to achieve this.[5]

  • Protocol (Slow Evaporation):

    • Choose a solvent in which your compound is moderately soluble. A solvent system where the compound is soluble when heated but less soluble at room temperature is ideal for slow cooling methods.[5]

    • In a clean, dust-free vial, dissolve a small amount of the compound (5-10 mg) in a minimal amount of the chosen solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane).

    • Cover the vial with a cap, and then pierce the cap with a needle.

    • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

    • Monitor for the formation of clear, well-defined single crystals.

3. Crystal Mounting and Data Collection

  • Rationale: The crystal must be mounted on a goniometer and cooled to reduce thermal motion of the atoms, which sharpens the diffraction spots.[3]

  • Protocol:

    • Using a micromanipulator and a loop, carefully select a suitable crystal (typically 0.1-0.3 mm in size with sharp edges).

    • Coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent ice formation.

    • Mount the crystal on the goniometer head of the diffractometer.

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K).

    • Center the crystal in the X-ray beam.

    • Collect diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

Data Analysis and Structure Refinement

The collected diffraction data is then used to solve the crystal structure. This involves determining the unit cell parameters, the space group, and the positions of all atoms in the asymmetric unit. The initial model is then refined against the experimental data to improve its accuracy.

Representative Crystallographic Data

While a published crystal structure for the parent 3,5-dimethylisoxazole-4-carbonitrile was not available at the time of writing, the following table presents representative data for a hypothetical derivative, based on published structures of similar isoxazole compounds.[6] This illustrates the kind of precise information that can be obtained.

ParameterRepresentative Value (Derivative A)Representative Value (Derivative B)
Chemical FormulaC₁₅H₁₂FN₃OC₁₆H₁₅N₃O₂
Formula Weight281.28297.31
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPca2₁
a (Å)8.512(3)10.234(5)
b (Å)12.345(6)15.678(7)
c (Å)13.098(7)9.876(4)
α (°)9090
β (°)98.76(2)90
γ (°)9090
Volume (ų)1359.8(1)1585.3(2)
Z44
Calculated Density (g/cm³)1.3751.246
R-factor (R₁)0.0450.051
Goodness-of-fit (GOF)1.051.03

A Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography is the definitive method for solid-state structure determination, a comprehensive characterization often involves complementary techniques.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided 3D atomic arrangement, bond lengths/angles, stereochemistryConnectivity, solution conformation, dynamicsMolecular weight, elemental composition
Sample Phase Crystalline solidSolutionGas phase (ions)
Key Advantage Unambiguous, high-resolution 3D structureProvides information on dynamics and solution-state structureHigh sensitivity, precise mass determination
Key Limitation Requires high-quality single crystals, which can be difficult to obtain[4]Structure is an average of conformations in solution, less precise than X-rayProvides no direct 3D structural information
Typical Use Case Absolute structure determination, stereochemistry assignmentRoutine characterization, conformational analysis in solutionMolecular formula confirmation, reaction monitoring

The synergy between these techniques is powerful. For instance, NMR can confirm the covalent structure of a molecule that is then crystallized for X-ray analysis to determine its precise 3D conformation and packing in the solid state.[7][8]

Structure-Activity Relationship (SAR): The 'Why' Behind the 'What'

The true power of a crystal structure in drug discovery lies in its ability to inform structure-activity relationships. By comparing the 3D structures of a series of derivatives with their corresponding biological activities, researchers can understand how specific structural features influence efficacy.

SAR_Concept cluster_structure Molecular Structure cluster_activity Biological Activity Structure 3D Structure (from X-ray) Torsion Angle of Phenyl Ring H-bond Donor/Acceptor Positions Activity Binding Affinity (IC₅₀) Enzyme Inhibition Cell Permeability Structure:f1->Activity:f0 Correlates with Structure:f2->Activity:f1 Dictates

Sources

The Isoxazole Scaffold: A Comparative Analysis of its Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Valdecoxib and Leflunomide

For researchers, scientists, and drug development professionals, the search for novel pharmacophores with enhanced therapeutic profiles is a perpetual endeavor. Among the myriad of heterocyclic structures, the five-membered isoxazole ring has emerged as a "privileged" scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have cemented its role in a range of clinically significant therapeutics. This guide provides an in-depth comparative analysis of two prominent isoxazole-containing drugs, Valdecoxib and Leflunomide, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.

The Enduring Appeal of the Isoxazole Ring in Medicinal Chemistry

The isoxazole moiety is an aromatic heterocycle containing adjacent nitrogen and oxygen atoms, which imparts a unique set of physicochemical properties.[1] The electron-rich nature of the ring system, coupled with the potential for the weak N-O bond to undergo cleavage, provides a versatile platform for chemical modification to enhance biological activity and selectivity. The incorporation of an isoxazole ring can improve a molecule's pharmacokinetic profile, leading to increased efficacy and reduced toxicity. This has led to a broad spectrum of biological activities associated with isoxazole derivatives, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[2][3]

Comparative Case Studies: Valdecoxib and Leflunomide

To illustrate the diverse applications of the isoxazole scaffold, we will compare two drugs that, while both containing this core structure, exhibit vastly different therapeutic actions.

Valdecoxib: A Selective COX-2 Inhibitor

Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that was developed for the treatment of osteoarthritis and rheumatoid arthritis. Its primary mechanism of action is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[4]

Mechanism of Action: The anti-inflammatory, analgesic, and antipyretic effects of Valdecoxib stem from its ability to block the COX-2 enzyme, which is responsible for the synthesis of prostaglandins involved in pain and inflammation.[5] Crucially, at therapeutic concentrations, it shows significantly less inhibition of the COX-1 isoform, which is involved in maintaining the gastric mucosa and platelet function, thereby offering a theoretical advantage over non-selective NSAIDs.[5] However, it was withdrawn from the market due to an increased risk of serious cardiovascular adverse events and severe skin reactions.

Structure-Activity Relationship (SAR): The selectivity of Valdecoxib for COX-2 is attributed to the sulfonamide moiety, which can interact with a specific hydrophilic side pocket present in the active site of COX-2 but not COX-1. The isoxazole ring and the two phenyl groups contribute to the overall binding affinity.

Leflunomide: An Immunomodulatory Agent

Leflunomide is a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis.[2] It functions as an immunosuppressive agent with a distinct mechanism of action from that of Valdecoxib.[6]

Mechanism of Action: Leflunomide is a prodrug that is rapidly converted to its active metabolite, teriflunomide, upon oral administration.[7] Teriflunomide inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo synthesis of pyrimidines.[8] This inhibition depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis in rapidly proliferating cells like activated lymphocytes.[2] Consequently, teriflunomide prevents the expansion of these autoimmune lymphocytes, interfering with their cell cycle progression.[2]

Structure-Activity Relationship (SAR): The isoxazole ring in Leflunomide is crucial for its prodrug nature. The in vivo opening of the isoxazole ring to form teriflunomide is the key activation step.[9] The trifluoromethylphenyl and the cyano groups of teriflunomide are critical for its binding to and inhibition of the DHODH enzyme.

Data-Driven Comparison of Isoxazole Derivatives

A direct comparison of the key pharmacological parameters of Valdecoxib and Leflunomide (via its active metabolite teriflunomide) highlights their distinct profiles.

ParameterValdecoxibTeriflunomide (Active Metabolite of Leflunomide)
Primary Target Cyclooxygenase-2 (COX-2)[4]Dihydroorotate Dehydrogenase (DHODH)[8]
Therapeutic Class Non-Steroidal Anti-Inflammatory Drug (NSAID)Disease-Modifying Antirheumatic Drug (DMARD)[2]
IC50/Ki Value IC50 for COX-2: 5 nM[9]Ki for DHODH: 2.7 ± 0.7 µM[4]
COX-1/COX-2 Selectivity Ratio 30[10]Not Applicable
Bioavailability 83%~80% (for Leflunomide)[2]
Protein Binding 98%>99%[2]
Elimination Half-life 8 to 11 hours14–18 days[2]

Key Experimental Protocols

To facilitate further research and development of isoxazole derivatives, this section provides detailed, step-by-step methodologies for their synthesis and biological evaluation.

Protocol 1: Synthesis of Valdecoxib

This protocol outlines a common synthetic route to Valdecoxib.

Materials and Reagents:

  • Deoxybenzoin

  • Hydroxylamine

  • Sodium acetate

  • Ethanol

  • Butyllithium

  • Tetrahydrofuran (THF)

  • Ethyl acetate or Acetic anhydride

  • Chlorosulfonic acid

  • Aqueous ammonia

  • Dichloromethane

  • Petroleum ether

Step-by-Step Procedure:

  • Oxime Formation: Deoxybenzoin is reacted with hydroxylamine in the presence of a base like sodium acetate in aqueous ethanol to form the corresponding oxime.[11]

  • Cyclization: The oxime is then treated with two equivalents of butyllithium in THF, followed by cyclization with ethyl acetate or acetic anhydride to yield the isoxazoline derivative.[11]

  • Sulfonylation: The isoxazoline intermediate is carefully treated with cold chlorosulfonic acid.[11]

  • Amination: The resulting sulfonyl chloride is then reacted with aqueous ammonia to afford Valdecoxib.[11]

  • Purification: The crude product is purified by recrystallization or column chromatography using a solvent system such as ethyl acetate/petroleum ether.[11]

Causality behind Experimental Choices: The use of a strong base like butyllithium is essential to deprotonate the oxime, facilitating the subsequent cyclization. Chlorosulfonic acid is a powerful sulfonating agent required to introduce the sulfonamide precursor. The final amination step with ammonia is a standard procedure to form the sulfonamide.

Protocol 2: Synthesis of Leflunomide

This protocol describes a common method for the synthesis of Leflunomide.

Materials and Reagents:

  • 5-methylisoxazole-4-carboxylic acid

  • Thionyl chloride or Oxalyl chloride

  • Toluene or other inert solvent

  • 4-trifluoromethylaniline

  • An alkali metal bicarbonate (e.g., sodium bicarbonate)

  • Ethyl acetate or Dimethyl acetamide

Step-by-Step Procedure:

  • Acid Chloride Formation: 5-methylisoxazole-4-carboxylic acid is chlorinated using a chlorinating agent like thionyl chloride to form 5-methylisoxazole-4-carboxylic acid chloride. This reaction can be performed neat or in an inert solvent like toluene.[2]

  • Acylation: The crude acid chloride is then reacted with 4-trifluoromethylaniline in the presence of a base such as sodium bicarbonate in a suitable solvent system (e.g., toluene/water or ethyl acetate).[2]

  • Isolation: The Leflunomide product precipitates from the reaction mixture and is isolated by filtration.[2]

  • Purification: The crude Leflunomide can be further purified by recrystallization from a suitable solvent like toluene to achieve high purity.[12]

Causality behind Experimental Choices: The conversion of the carboxylic acid to the more reactive acid chloride is a necessary step to facilitate the subsequent acylation of the aniline. The use of a base is required to neutralize the HCl generated during the acylation reaction.

Protocol 3: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol provides a method for determining the inhibitory activity of a compound against COX-2.

Materials and Reagents:

  • Recombinant human COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid (substrate)

  • Test inhibitor (dissolved in a suitable solvent like DMSO)

  • 96-well white opaque plate

  • Fluorescence plate reader

Step-by-Step Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Reconstitute the COX-2 enzyme and keep it on ice.[13]

  • Assay Setup: In a 96-well plate, add the COX Assay Buffer, COX Probe, and COX Cofactor to each well.[13]

  • Inhibitor Addition: Add the test inhibitor at various concentrations to the sample wells. For the enzyme control wells, add the vehicle (e.g., DMSO) without the inhibitor.[13]

  • Enzyme Addition: Add the reconstituted COX-2 enzyme to all wells except the background control.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.[14]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, Arachidonic Acid, to all wells.[14]

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) over time.[13]

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test inhibitor and calculate the IC50 value.

Self-Validating System: The inclusion of a positive control (a known COX-2 inhibitor like Celecoxib), a negative control (enzyme with vehicle), and a background control (no enzyme) is crucial for validating the assay results.

Protocol 4: In Vitro DHODH Inhibition Assay (Colorimetric)

This protocol outlines a method to assess the inhibitory effect of a compound on DHODH activity.

Materials and Reagents:

  • Recombinant human DHODH enzyme

  • Assay Buffer

  • Dihydroorotate (DHO) (substrate)

  • Coenzyme Q (CoQ) (electron acceptor)

  • 2,6-dichloroindophenol (DCIP) (colorimetric indicator)

  • Test inhibitor (dissolved in a suitable solvent like DMSO)

  • 96-well plate

  • Spectrophotometer

Step-by-Step Procedure:

  • Reagent Preparation: Prepare all reagents and the test inhibitor at the desired concentrations.

  • Assay Setup: In a 96-well plate, add the Assay Buffer, DHODH enzyme, and CoQ to each well.

  • Inhibitor Addition: Add the test inhibitor at various concentrations to the sample wells. Add the vehicle to the control wells.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate, DHO, and the colorimetric indicator, DCIP.

  • Absorbance Measurement: Immediately measure the decrease in absorbance at 610 nm over time. The reduction of DCIP is coupled to the oxidation of DHO and results in a loss of absorbance.[8]

  • Data Analysis: Calculate the reaction rates and determine the percent inhibition at each inhibitor concentration to calculate the IC50 or Ki value.[4]

Self-Validating System: A known DHODH inhibitor (e.g., Teriflunomide) should be used as a positive control. A no-inhibitor control will establish the baseline enzyme activity, and a no-enzyme control will account for any background signal.

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams are provided.

Drug_Discovery_Workflow cluster_Discovery Discovery & Design cluster_Evaluation Preclinical Evaluation cluster_Development Clinical Development Target_ID Target Identification (e.g., COX-2, DHODH) Lead_Gen Lead Generation (Isoxazole Scaffold) Target_ID->Lead_Gen informs SAR Structure-Activity Relationship (SAR) Lead_Gen->SAR guides Lead_Opt Lead Optimization SAR->Lead_Opt refines Synthesis Chemical Synthesis Lead_Opt->Synthesis produces In_Vitro In Vitro Assays (e.g., Enzyme Inhibition) Synthesis->In_Vitro tested in In_Vivo In Vivo Models (e.g., Animal Studies) In_Vitro->In_Vivo informs Tox Toxicology Studies In_Vivo->Tox informs Phase_I Phase I Trials (Safety) Tox->Phase_I precedes Phase_II Phase II Trials (Efficacy) Phase_I->Phase_II progresses to Phase_III Phase III Trials (Large-scale Efficacy) Phase_II->Phase_III progresses to Approval Regulatory Approval Phase_III->Approval leads to

Caption: A generalized workflow for the discovery and development of isoxazole-based drugs.

Leflunomide_MOA Leflunomide Leflunomide (Prodrug) Teriflunomide Teriflunomide (Active Metabolite) Leflunomide->Teriflunomide In vivo metabolism DHODH Dihydroorotate Dehydrogenase (DHODH) Teriflunomide->DHODH inhibits DeNovo De Novo Pyrimidine Synthesis DHODH->DeNovo catalyzes Proliferation Cell Proliferation (DNA/RNA Synthesis) DeNovo->Proliferation required for Lymphocyte Activated Lymphocytes Lymphocyte->Proliferation undergoes Immune_Response Autoimmune Response Proliferation->Immune_Response drives

Caption: Mechanism of action of Leflunomide via inhibition of DHODH by its active metabolite.

Future Directions and Conclusion

The versatility of the isoxazole scaffold continues to be explored in drug discovery.[2] Emerging trends include the development of multi-targeted therapies and the use of isoxazole derivatives in personalized medicine approaches.[2] The ability to fine-tune the electronic and steric properties of the isoxazole ring through synthetic modifications ensures its continued relevance in the quest for novel therapeutics with improved efficacy and safety profiles.[1]

This guide has provided a comparative overview of two key isoxazole-containing drugs, Valdecoxib and Leflunomide, highlighting their distinct pharmacological profiles and the experimental techniques used in their evaluation. By understanding the nuances of their mechanisms and the methodologies for their study, researchers can better leverage the potential of the isoxazole scaffold in the development of the next generation of innovative medicines.

References

  • Martisa, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 8213-8243. [Link]

  • Wikipedia contributors. (2024, December 10). Leflunomide. In Wikipedia, The Free Encyclopedia. [Link]

  • Kumar, M., & Parjapat, M. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical and Clinical Research, 16(4), 45-54. [Link]

  • MIMS. (n.d.). Valdecoxib. [Link]

  • National Center for Biotechnology Information. (n.d.). Leflunomide. In PubChem. [Link]

  • Talley, J. J., Brown, D. L., Carter, J. S., Graneto, M. J., Koboldt, C. M., Masferrer, J. L., ... & Seibert, K. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2. Journal of medicinal chemistry, 43(5), 775-777.
  • Wikipedia contributors. (2024, November 27). Valdecoxib. In Wikipedia, The Free Encyclopedia. [Link]

  • Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Solanki, P. V., Uppelli, S. B., Padaki, S. A., Anekal, D., Dahale, S. B., Bembalkarb, S. R., & Mathad, V. T. (2015). A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs-Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities. World Journal of Pharmaceutical Sciences, 3(11), 2207-2214.
  • Patrignani, P., Panara, M. R., Sciulli, M. G., Santini, G., Renda, G., & Patrono, C. (2001). Differential inhibition of human prostaglandin endoperoxide synthase-1 and-2 by nonsteroidal anti-inflammatory drugs. Journal of Physiology and Pharmacology, 52(4 Pt 1), 537-547.
  • U.S. Food and Drug Administration. (n.d.). ARAVA (leflunomide) tablets. [Link]

  • National Center for Biotechnology Information. (n.d.). Valdecoxib. In PubChem. [Link]

  • Fox, R. I. (1999). Mechanism of action for leflunomide in rheumatoid arthritis. Clinical immunology, 93(3), 198-208. [Link]

  • Davis, J. P., Cain, G. A., Pitts, W. J., Magolda, R. L., & Copeland, R. A. (1996). The immunosuppressive metabolite of leflunomide is a potent inhibitor of human dihydroorotate dehydrogenase. Biochemistry, 35(4), 1270-1273.
  • McCormack, P. L., & Keating, G. M. (2005). Valdecoxib. Drugs, 65(15), 2259-2287.
  • Zhang, Y., Wu, J., & Li, J. (2021). Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. The Canadian Journal of Hospital Pharmacy, 74(1), 68.
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). [Link]

  • Geneesmiddeleninformatiebank. (2011). Public assessment report: Leflunomide 10, 20 and 100 mg film-coated tablets. [Link]

  • Wikipedia contributors. (2024, July 22). Teriflunomide. In Wikipedia, The Free Encyclopedia. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 3,5-Dimethylisoxazole-4-carbonitrile: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile of 3,5-Dimethylisoxazole-4-carbonitrile

Before we can discuss disposal, we must first appreciate the inherent hazards of 3,5-Dimethylisoxazole-4-carbonitrile. A thorough risk assessment is the foundation of safe laboratory practice.

Based on available safety data, this compound is classified with the following hazards:

  • Acute Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Irritant: It causes serious eye irritation and may cause respiratory irritation.[1]

The proper shipping name for disposal underscores its hazardous nature: "NITRILES, SOLID, TOXIC, N.O.S."[1]. This classification immediately signals that this compound cannot be treated as common waste and requires a specialized disposal pathway.

Table 1: Hazard Identification for 3,5-Dimethylisoxazole-4-carbonitrile [1]

Hazard ClassificationCategoryGHS Hazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skin
Acute Toxicity (Inhalation)Category 4H332: Harmful if inhaled
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation

The Cornerstone of Safety: Personal Protective Equipment (PPE)

Given the toxic and irritant nature of 3,5-Dimethylisoxazole-4-carbonitrile, the use of appropriate Personal Protective Equipment (PPE) during handling and disposal is non-negotiable.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Eye and Face Protection: Use chemical safety goggles and a face shield.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, consider a chemical-resistant apron or suit.

  • Respiratory Protection: All handling of this solid compound that could generate dust, and any handling of its solutions, should be conducted in a certified chemical fume hood to avoid inhalation.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 3,5-Dimethylisoxazole-4-carbonitrile is that it must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Collection
  • Designated Waste Container: Use a clearly labeled, dedicated waste container for 3,5-Dimethylisoxazole-4-carbonitrile waste. The container must be made of a compatible material (e.g., a high-density polyethylene (HDPE) or glass bottle with a secure cap).

  • Labeling: The label should be unambiguous and include:

    • The full chemical name: "3,5-Dimethylisoxazole-4-carbonitrile"

    • The words "Hazardous Waste"

    • The relevant hazard pictograms (e.g., skull and crossbones, exclamation mark).

    • The date the waste was first added to the container.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect unadulterated solid 3,5-Dimethylisoxazole-4-carbonitrile in a designated, labeled container.

    • Contaminated Labware: Disposable items such as weighing boats, contaminated gloves, and paper towels should be collected in a separate, clearly labeled solid waste bag or container.

    • Liquid Waste: Solutions containing 3,5-Dimethylisoxazole-4-carbonitrile should be collected in a labeled, leak-proof liquid waste container. Do not mix with other incompatible waste streams.

Step 2: On-site Storage
  • Storage Location: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Compatibility: Ensure that the storage area does not contain incompatible chemicals. While specific reactivity data for 3,5-Dimethylisoxazole-4-carbonitrile is limited, as a general precaution for nitriles, avoid storage with strong acids, bases, and oxidizing agents.

Step 3: Professional Disposal
  • Engage a Licensed Waste Contractor: The disposal of 3,5-Dimethylisoxazole-4-carbonitrile must be handled by a licensed and reputable hazardous waste disposal company. Your institution's Environmental Health and Safety (EH&S) department will have established procedures and approved vendors for this purpose.

  • Waste Manifest: A hazardous waste manifest will be required for transportation. This is a legal document that tracks the waste from your laboratory to its final disposal site. Your EH&S department will assist in its preparation.

  • Transportation: The waste will be transported by certified professionals in accordance with all local, state, and federal regulations.

  • Final Disposition: The most common and environmentally responsible disposal method for this type of organic chemical waste is high-temperature incineration at a permitted hazardous waste facility. This process ensures the complete destruction of the compound.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, rehearsed emergency plan is crucial.

Spill Response
  • Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert your colleagues and the laboratory supervisor.

  • Control the Source: If it is safe to do so, take steps to prevent the spill from spreading.

  • PPE: Don the appropriate PPE before attempting any cleanup.

  • Cleanup:

    • Solid Spills: Carefully sweep or scoop the solid material into a labeled hazardous waste container. Avoid generating dust.

    • Liquid Spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Once absorbed, scoop the material into a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

Personnel Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of 3,5-Dimethylisoxazole-4-carbonitrile.

DisposalWorkflow Disposal Decision Workflow for 3,5-Dimethylisoxazole-4-carbonitrile Start Waste Generation (3,5-Dimethylisoxazole-4-carbonitrile) WasteType Determine Waste Form Start->WasteType SolidWaste Solid Waste (Pure compound, contaminated labware) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Solutions containing the compound) WasteType->LiquidWaste Liquid CollectSolid Collect in Labeled Solid Hazardous Waste Container SolidWaste->CollectSolid CollectLiquid Collect in Labeled Liquid Hazardous Waste Container LiquidWaste->CollectLiquid Store Store in Designated, Secure Area with Secondary Containment CollectSolid->Store CollectLiquid->Store EH_S Contact Environmental Health & Safety (EH&S) Store->EH_S WastePickup Schedule Waste Pickup with Licensed Contractor EH_S->WastePickup Incineration High-Temperature Incineration at Permitted Facility WastePickup->Incineration

Caption: Decision workflow for the proper disposal of 3,5-Dimethylisoxazole-4-carbonitrile.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of 3,5-Dimethylisoxazole-4-carbonitrile is a fundamental aspect of good laboratory practice. By adhering to these protocols, researchers not only ensure their own safety and that of their colleagues but also demonstrate a commitment to environmental stewardship. Remember, when in doubt, always consult your institution's Environmental Health and Safety department. They are your most valuable resource for navigating the complexities of hazardous waste management.

References

  • PubChem. (n.d.). 3,5-Dimethylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.